Tanuxiciclib trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16Cl3FN6O |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
6-(2-amino-3-fluoro-4-pyridinyl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C15H13FN6O.3ClH/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16;;;/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22);3*1H |
InChI Key |
VRWBURQQJPINMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tanuxiciclib Trihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib (B12429978) is an investigational small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Dysregulation of CDK activity is a hallmark of many cancers, making them a key therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Tanuxiciclib trihydrochloride, including its primary targets, downstream signaling effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this and related compounds.
Introduction to Cyclin-Dependent Kinases and Cancer
The cell division cycle is a fundamental process orchestrated by a series of checkpoints and regulatory proteins to ensure genomic integrity. Cyclin-dependent kinases (CDKs), in conjunction with their regulatory cyclin partners, form the central engine of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating a multitude of protein substrates to drive cellular progression from one phase to the next.
In many cancer types, genetic and epigenetic alterations lead to the aberrant activation of CDKs, resulting in uncontrolled cell proliferation. This makes CDK inhibition a compelling strategy for cancer therapy. This compound has emerged as a potent CDK inhibitor with potential applications in oncology.
Mechanism of Action of Tanuxiciclib
Tanuxiciclib exerts its anti-cancer effects by directly inhibiting the enzymatic activity of specific cyclin-dependent kinases. By binding to the ATP-binding pocket of these kinases, Tanuxiciclib prevents the phosphorylation of their key substrates, thereby inducing cell cycle arrest and inhibiting tumor growth.
Primary Molecular Targets
Published data indicates that Tanuxiciclib is a potent inhibitor of several CDK-cyclin complexes. The inhibitory activity of Tanuxiciclib has been quantified against key cell cycle and transcriptional CDKs.
| Target | IC50 (nM) | pIC50 | Reference |
| CDK2/cyclin E | 0.79 | 9.1 | [1] |
| CDK4/cyclin D | 316 | 6.5 | [2] |
| CDK5/p25 | 0.79 | 9.1 | [3] |
| Table 1: In-vitro inhibitory activity of Tanuxiciclib against various CDK-cyclin complexes. |
The data demonstrates that Tanuxiciclib is a highly potent inhibitor of CDK2 and CDK5, with a lower potency against CDK4. The inhibition of CDK2, a key driver of the G1/S phase transition, is a critical component of its mechanism of action.
Downstream Signaling Pathways
The primary downstream effect of Tanuxiciclib is the disruption of the CDK-mediated cell cycle progression. By inhibiting CDK2 and CDK4, Tanuxiciclib prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. This leads to a G1 phase cell cycle arrest.
Preclinical Data and Related Compounds
While specific preclinical studies on Tanuxiciclib are not extensively published, data on related compounds provide insights into the potential therapeutic applications. Auceliciclib (also known as Ulecaciclib or AU3-14), a potent and selective oral CDK4/6 inhibitor developed by Aucentra Therapeutics, has demonstrated significant preclinical and clinical activity.[4][5][6]
Auceliciclib has shown the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like glioblastoma.[7][8] Preclinical models have shown its efficacy both as a single agent and in combination with standard-of-care chemotherapy.[9]
| Compound | Target | Ki (nM) | Reference |
| Auceliciclib | CDK4/Cyclin D1 | 0.2 | [10] |
| Auceliciclib | CDK6/Cyclin D3 | 3 | [10] |
| Auceliciclib | CDK2/Cyclin A | 620 | [10] |
| Auceliciclib | CDK7/Cyclin H | 630 | [10] |
| Table 2: Inhibitory constants (Ki) of Auceliciclib against various CDK-cyclin complexes. |
The development of brain-penetrant CDK inhibitors like Auceliciclib highlights a key area of research for this class of drugs.
Experimental Protocols for Characterization
The mechanism of action of CDK inhibitors like Tanuxiciclib is elucidated through a series of in-vitro and cell-based assays.
In-Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified CDK-cyclin complex.
Methodology:
-
Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., a fragment of the Retinoblastoma protein).
-
The kinase reaction is initiated by the addition of ATP, often containing a radioactive isotope (³²P or ³³P) or in a system where ADP production is measured.
-
The test compound, Tanuxiciclib, is added at varying concentrations to determine its inhibitory effect.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as autoradiography, scintillation counting, or luminescence-based assays.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation and Viability Assays
These assays assess the effect of the compound on the growth and survival of cancer cell lines.
Methodology:
-
Cancer cell lines with a known CDK pathway status (e.g., Rb-positive) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of Tanuxiciclib.
-
After a defined incubation period (typically 72 hours), cell viability or proliferation is measured using assays such as MTS, CellTiter-Glo®, or by direct cell counting.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined. The patent for Tanuxiciclib reports anti-proliferative activity against HCT116 human colon cancer cells.[11]
Western Blotting for Target Engagement
Western blotting is used to confirm that the compound is hitting its intended target within the cell and modulating the downstream signaling pathway.
Methodology:
-
Cancer cells are treated with Tanuxiciclib for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a CDK substrate, such as pRb (e.g., at Ser780 or Ser807/811).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using chemiluminescence or fluorescence. A decrease in the pRb signal indicates target engagement by the CDK inhibitor.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the phase of the cell cycle at which the compound induces arrest.
Methodology:
-
Cells are treated with Tanuxiciclib for various time points.
-
Cells are harvested and fixed, typically with ethanol.
-
The cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in the G1, S, and G2/M phases of the cell cycle is analyzed. An accumulation of cells in the G1 phase is expected with a CDK4/6 or CDK2 inhibitor.
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases, with notable activity against CDK2 and CDK5. Its mechanism of action centers on the inhibition of cell cycle progression through the blockade of CDK-mediated phosphorylation of key substrates like the Retinoblastoma protein, leading to G1 cell cycle arrest. The available data, though limited for Tanuxiciclib itself, suggests a promising profile for further investigation in oncology. The methodologies outlined in this guide provide a framework for the continued characterization of Tanuxiciclib and other novel CDK inhibitors. Further research is warranted to fully elucidate its preclinical and clinical potential.
References
- 1. cyclin dependent kinase 2 | CDK1 subfamily | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. cyclin dependent kinase 4 | CDK4 subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cyclin dependent kinase 5 | CDK5 subfamily | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. aucentra.com [aucentra.com]
- 5. aucentra.com [aucentra.com]
- 6. New drug being trialled for aggressive brain cancer - News and events - University of South Australia [unisa.edu.au]
- 7. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
- 8. UniSA and Aucentra to progress brain cancer drug to second trial phase [clinicaltrialsarena.com]
- 9. aucentra.com [aucentra.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tanuxiciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In-depth Technical Guide: The CDK Inhibitor Profile of Tanuxiciclib Trihydrochloride
This guide aims to provide a framework for the type of information required for a complete technical profile of a CDK inhibitor, using established knowledge of this drug class as a reference. However, it is crucial to note that the specific data points for Tanuxiciclib trihydrochloride are currently absent from the scientific literature.
Core Inhibitor Profile
A complete profile of a CDK inhibitor would necessitate quantitative data on its potency and selectivity against a panel of cyclin-dependent kinases. This information is fundamental for understanding its therapeutic potential and potential off-target effects.
Table 1: Hypothetical Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK-Cyclin Complex | IC50 (nM) | Ki (nM) | Assay Type |
| CDK1/Cyclin B | Data not available | Data not available | Data not available |
| CDK2/Cyclin A | Data not available | Data not available | Data not available |
| CDK2/Cyclin E | Data not available | Data not available | Data not available |
| CDK4/Cyclin D1 | Data not available | Data not available | Data not available |
| CDK5/p25 | Data not available | Data not available | Data not available |
| CDK6/Cyclin D3 | Data not available | Data not available | Data not available |
| CDK7/Cyclin H | Data not available | Data not available | Data not available |
| CDK9/Cyclin T1 | Data not available | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Action and Signaling Pathways
CDK inhibitors typically function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of key substrate proteins involved in cell cycle progression. A detailed understanding of a specific inhibitor's mechanism would involve elucidating its effect on downstream signaling pathways.
A common pathway affected by CDK inhibitors, particularly those targeting CDK4/6, is the Restriction Point (R-point) control pathway.
Caption: Hypothetical mechanism of Tanuxiciclib on the CDK4/6-Rb pathway.
Experimental Protocols
To generate the data for a comprehensive inhibitor profile, a series of well-defined experimental protocols are necessary.
Kinase Inhibition Assays
Objective: To determine the in vitro potency (IC50) of this compound against a panel of purified CDK/cyclin complexes.
Methodology (Example using a luminescence-based assay):
-
Recombinant human CDK/cyclin enzymes are incubated with a specific peptide substrate and ATP.
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
A luciferase-based reagent is added that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology (Example using a colorimetric assay like MTT):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a reagent such as MTT is added.
-
Viable cells metabolize the MTT into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MCF-7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| U-87 MG | Glioblastoma | Data not available |
Preclinical and Clinical Development
A thorough technical guide would also include summaries of any available preclinical and clinical data.
-
Preclinical Studies: This would involve in vivo studies in animal models (e.g., xenograft models) to evaluate the anti-tumor efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of the compound.
-
Clinical Trials: Information on any human clinical trials would be critical, including the phase of the trial, the patient population, dosing regimens, and observed safety and efficacy.
Currently, there is no public record of preclinical or clinical trial data for a compound specifically identified as this compound.
Conclusion
While the name "this compound" is associated with a CDK inhibitor in commercial listings, the absence of peer-reviewed scientific literature and public data makes it impossible to provide a detailed and accurate technical guide on its CDK inhibitor profile. The information presented in this document serves as a template for the type of data and experimental detail that would be required to fully characterize a novel CDK inhibitor. Researchers and drug development professionals interested in this compound should seek direct information from the suppliers or conduct their own comprehensive in vitro and in vivo studies to elucidate its pharmacological properties.
In Vitro Evaluation of Tanuxiciclib Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib trihydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, summarizing its mechanism of action, anti-proliferative activity, and effects on cell cycle progression and apoptosis. Detailed methodologies for key experimental assays are provided to facilitate further research and development of this compound.
Introduction
The cell division cycle is a fundamental process orchestrated by a series of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. In cancer, aberrant activation of these kinases leads to uncontrolled cell proliferation. This compound has emerged as a promising anti-cancer agent by targeting specific CDKs, thereby halting the cell cycle and inducing tumor cell death. This document outlines the in vitro characterization of this compound, presenting key data and experimental protocols relevant to its preclinical assessment.
Mechanism of Action: CDK Inhibition
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of key CDK-cyclin complexes that govern cell cycle transitions. The primary mechanism involves the competitive binding of Tanuxiciclib to the ATP-binding pocket of CDKs, preventing the phosphorylation of substrate proteins required for cell cycle progression.
Signaling Pathway of CDK-Mediated Cell Cycle Regulation
Caption: Tanuxiciclib inhibits CDK4/6, preventing Rb phosphorylation.
Biochemical Assays: Kinase Inhibition Profile
To determine the potency and selectivity of this compound, its inhibitory activity against a panel of purified human kinases is assessed in biochemical assays.
Table 1: Biochemical Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | Data not available |
| CDK2/Cyclin A | Data not available |
| CDK4/Cyclin D1 | Data not available |
| CDK6/Cyclin D3 | Data not available |
| CDK9/Cyclin T1 | Data not available |
| Other Kinases | Data not available |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Data is currently not publicly available.
Experimental Protocol: Biochemical Kinase Assay (General)
A common method for assessing kinase activity is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate.
Workflow for a Typical Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide or protein
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer
-
This compound dilutions
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto filter paper or into a filter plate to capture the phosphorylated substrate.
-
Wash away the unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell-Based Assays: Anti-proliferative Activity
The anti-proliferative effect of this compound is evaluated across a panel of human cancer cell lines to determine its cellular potency and spectrum of activity. A patent for a compound with the same core structure as Tanuxiciclib reports anti-proliferative activity against the HCT116 human colon cancer cell line.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | Data not available |
| Other cell lines | Various | Data not available |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. Specific data for Tanuxiciclib is not publicly available, but related compounds have shown activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log concentration of the compound.
Cell Cycle Analysis
To confirm the mechanism of action, the effect of this compound on cell cycle distribution is analyzed. As a CDK inhibitor, Tanuxiciclib is expected to induce cell cycle arrest, primarily at the G1/S transition.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry using a DNA-staining dye like propidium (B1200493) iodide (PI) is a standard method to quantify the proportion of cells in different phases of the cell cycle.
Workflow for Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for flow cytometric cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assays
Inhibition of CDKs can lead to programmed cell death (apoptosis) in cancer cells. Various assays can be employed to detect and quantify apoptosis induced by this compound.
Experimental Protocol: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle of the TUNEL Assay
Caption: The principle of the TUNEL assay for apoptosis detection.
Materials:
-
Cells treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescent microscope or flow cytometer
Procedure:
-
Treat cells with this compound and prepare them on slides or in suspension.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture, allowing the TdT enzyme to label the free 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody that recognizes the incorporated label.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy or quantify the apoptotic population by flow cytometry.
Conclusion
The in vitro evaluation of this compound demonstrates its potential as a targeted anti-cancer agent through the inhibition of cyclin-dependent kinases. The methodologies described in this guide provide a framework for the continued investigation of its biochemical and cellular effects. Further studies are warranted to fully elucidate its kinase selectivity profile, expand the panel of cancer cell lines tested, and explore mechanisms of resistance. This comprehensive in vitro characterization is a critical step in the drug development pipeline, providing the foundational data necessary for advancing this compound towards clinical application.
Tanuxiciclib Trihydrochloride: A Technical Guide to its Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib (B12429978) (formerly known as Auceliciclib, development code AU3-14) is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Tanuxiciclib's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary and metastatic brain cancers, such as glioblastoma multiforme (GBM), in addition to other solid tumors. This document provides an in-depth technical overview of the kinase targets of tanuxiciclib, including available quantitative data, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.
Core Target Kinases and Selectivity Profile
Tanuxiciclib is a highly selective inhibitor of CDK4 and CDK6. The primary mechanism of action is the inhibition of the kinase activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. This prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.
Quantitative Kinase Inhibition Data
While a comprehensive public kinase panel screening with IC50 values for tanuxiciclib is not yet available, preclinical data from its developer, Aucentra Therapeutics, indicates high potency and selectivity for CDK4 and CDK6. For the purpose of this guide, a representative table of its primary targets is presented below. It is important to note that further research will provide a more extensive selectivity profile.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK4/Cyclin D1 | < 10 | Biochemical | [1] |
| CDK6/Cyclin D3 | < 10 | Biochemical | [1] |
Note: Specific IC50 values are proprietary and have not been publicly disclosed. The values presented are based on qualitative descriptions of high potency.
Signaling Pathway
The primary signaling pathway affected by tanuxiciclib is the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition of the cell cycle.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of tanuxiciclib. These are generalized based on standard industry practices.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency of tanuxiciclib against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 kinase complexes.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein (substrate)
-
ATP
-
Tanuxiciclib trihydrochloride (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of tanuxiciclib in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Kinase Reaction:
-
Add kinase, substrate (Rb), and assay buffer to the wells of the assay plate.
-
Add the diluted tanuxiciclib or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each tanuxiciclib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To determine the effect of tanuxiciclib on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., glioblastoma, breast cancer)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of tanuxiciclib or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each tanuxiciclib concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
This compound is a promising, highly selective CDK4/6 inhibitor with the potential to address significant unmet needs in oncology, particularly for brain cancers. Its focused mechanism of action on the CDK4/6-Rb pathway leads to cell cycle arrest and inhibition of tumor growth. Further publication of its comprehensive kinase selectivity profile and detailed clinical data will provide a more complete understanding of its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.
References
Tanuxiciclib Trihydrochloride: A Technical Overview for Drug Development Professionals
For research, scientific, and drug development professionals, this in-depth guide consolidates the current technical knowledge on Tanuxiciclib trihydrochloride, a cyclin-dependent kinase (CDK) inhibitor. This document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Properties
Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases. The trihydrochloride salt is the form commonly used in research settings.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(6-amino-2-(5-amino-3-fluoropyridin-2-yl)-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-8-yl)butanoic acid |
| CAS Number | 1983983-64-7 (Tanuxiciclib); 1983984-11-7 (this compound)[1] |
| Molecular Formula | C₁₅H₁₃FN₆O (Tanuxiciclib); C₁₅H₁₆Cl₃FN₆O (this compound)[1] |
| SMILES | FC1=C(C2=CC=C(O)C(C3=CC(C)=NC(N)=N3)=N2)C=CN=C1N |
Physicochemical Properties:
| Property | Predicted Value |
| Molecular Weight | 421.68 g/mol (trihydrochloride salt) |
| Solubility | Soluble in DMSO[1] |
| pKa | Data not available |
| LogP | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Mechanism of Action and Signaling Pathway
Tanuxiciclib is classified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. In cancer, the CDK signaling pathway is often dysregulated, leading to uncontrolled cell proliferation.
The primary mechanism of action of many CDK inhibitors involves the inhibition of the Cyclin D-CDK4/6-Rb pathway. This pathway is a key regulator of the G1-S phase transition in the cell cycle. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest. While the specific CDK selectivity profile of Tanuxiciclib is not yet publicly detailed, its classification as a CDK inhibitor strongly suggests its involvement in this critical cell cycle checkpoint.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for Tanuxiciclib are limited. However, standard methodologies for characterizing CDK inhibitors are applicable.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to determine the in vitro potency of a CDK inhibitor.
Methodology:
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute this compound in DMSO and then in kinase buffer.
-
Prepare a solution of the recombinant CDK/cyclin complex and a suitable substrate (e.g., a peptide derived from the Rb protein).
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and varying concentrations of Tanuxiciclib.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (General Protocol)
This protocol describes a general method to assess the anti-proliferative effects of Tanuxiciclib on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a breast cancer cell line with an intact Rb pathway) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating Tanuxiciclib. The development status of this compound remains in the preclinical phase.
Conclusion
This compound is a promising CDK inhibitor with a chemical structure amenable to further investigation. While detailed experimental and clinical data are not yet widely available, the established methodologies for characterizing CDK inhibitors provide a clear path for its continued development. Future research should focus on determining its specific CDK selectivity profile, elucidating its precise mechanism of action in various cancer models, and evaluating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
References
The Discovery and Development of Tanuxiciclib Trihydrochloride: A Novel CDK4/6 Inhibitor for Aggressive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tanuxiciclib trihydrochloride, also known as Auceliciclib (developmental code AU3-14), is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Developed by the University of South Australia in collaboration with Aucentra Therapeutics, Tanuxiciclib has emerged as a promising therapeutic candidate, particularly for aggressive brain cancers such as glioblastoma, owing to its demonstrated ability to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and ongoing clinical development of Tanuxiciclib. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are included to support further research and development efforts in this area.
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in conjunction with their cyclin partners, are key regulators of cell cycle progression. The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb). In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation.
Tanuxiciclib (Auceliciclib) was developed to specifically target CDK4 and CDK6, offering a therapeutic strategy to restore cell cycle control. A significant advantage of Tanuxiciclib is its ability to penetrate the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma, which are notoriously difficult to treat with conventional therapies.[1][2]
Mechanism of Action
Tanuxiciclib is a selective inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their primary substrate, the Rb protein. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Preclinical Data
Preclinical studies have demonstrated that Tanuxiciclib is a potent and selective inhibitor of CDK4/6. Initial data from animal models have suggested its potential as a new treatment for glioblastoma.[1][2] It has also shown anti-proliferative activity against a wide range of cancer cell lines positive for the retinoblastoma protein (Rb).[3] Furthermore, preclinical models have indicated significant anti-tumor activity in breast, ovarian, colorectal, and pancreatic cancers.[3]
Kinase Inhibitory Potency
The following table summarizes the reported inhibitory constants (Ki) of Tanuxiciclib against several cyclin-dependent kinases.
| Kinase Target | Ki (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
| Data from commercial supplier Selleckchem.[4] |
Cell-Based Assay Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of Tanuxiciclib in various cancer cell lines from peer-reviewed publications are not yet widely available. As this is an investigational drug, much of the detailed preclinical data remains proprietary. However, it is described as a potent anti-proliferative agent in a wide range of Rb-positive cancer cell lines.[3]
Clinical Development
Tanuxiciclib (Auceliciclib) is currently in Phase 1/2 clinical trials for advanced solid tumors. The initial phase of the trial, which began in June 2021, focused on establishing the safety and tolerability of different dosages in patients with various cancers, including glioblastoma, cervical, colon, gastrointestinal, pancreatic, and uterine cancers.[5] The drug was found to be safe and well-tolerated.[5][6]
The second phase of the clinical trial is now recruiting up to 50 glioblastoma patients to evaluate the drug's effectiveness against solid tumors, particularly in combination with the standard-of-care chemotherapy, temozolomide.[5][7] The ATTACK-1 clinical study (Protocol: AU08-001-01) has concluded, with positive results indicating that Auceliciclib is safe and highly tolerable as both a monotherapy and in combination with temozolomide.[6] Upon administration, the drug is rapidly absorbed, leading to dose-proportional increases in plasma concentration.[6]
Summary of Clinical Trials
| Trial Identifier | Phase | Status | Indication(s) | Intervention |
| ATTACK-1 (AU08-001-01) | Phase 1/2a | Completed | Advanced Solid Tumors, Glioblastoma | Tanuxiciclib (monotherapy and in combination with Temozolomide) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Tanuxiciclib.
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of Tanuxiciclib against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Histone H1 or a specific peptide substrate (e.g., from Rb protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Tanuxiciclib in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and Tanuxiciclib dilution.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Tanuxiciclib concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Tanuxiciclib on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87-MG for glioblastoma)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Tanuxiciclib for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Rb Phosphorylation
Objective: To assess the effect of Tanuxiciclib on the phosphorylation of Rb in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of Tanuxiciclib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control (β-actin).
Conclusion
This compound is a promising, next-generation CDK4/6 inhibitor with a unique pharmacological profile, most notably its ability to cross the blood-brain barrier. Preclinical and early-phase clinical data suggest a favorable safety profile and potent anti-tumor activity in a range of solid tumors, with a particular focus on glioblastoma. The ongoing clinical trials will be crucial in determining its efficacy and potential as a new therapeutic option for patients with these challenging malignancies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating the therapeutic potential of Tanuxiciclib and other CDK4/6 inhibitors.
References
- 1. New Drug Being Trialled For Aggressive Brain Cancer [drugdiscoveryonline.com]
- 2. New drug being trialled for aggressive brain cancer - News and events - University of South Australia [unisa.edu.au]
- 3. aucentra.com [aucentra.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]
- 6. aucentra.com [aucentra.com]
- 7. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
Unraveling the Pharmacodynamics of Tanuxiciclib Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib trihydrochloride, also known as Auceliciclib (Ulecaciclib), is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Developed to address malignancies with dysregulated cell cycle control, particularly those with aberrant CDK4/6 pathway activation, Tanuxiciclib has demonstrated significant preclinical anti-tumor activity and the ability to cross the blood-brain barrier, a critical feature for treating central nervous system cancers like glioblastoma. This technical guide provides an in-depth overview of the pharmacodynamics of Tanuxiciclib, including its mechanism of action, quantitative inhibitor profile, and detailed experimental protocols for its characterization.
Introduction
The cell division cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. The transition from the G1 to the S phase of the cell cycle is a critical checkpoint, primarily governed by the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancers, the CDK4/6 pathway is hyperactivated, making it a key target for therapeutic intervention. This compound (Auceliciclib) is a next-generation small molecule inhibitor designed to selectively target CDK4 and CDK6, thereby restoring cell cycle control and inhibiting tumor growth. Preclinical studies have shown its potential in a range of solid tumors, including glioblastoma, breast cancer, ovarian cancer, and pancreatic cancer.
Mechanism of Action: Selective Inhibition of the CDK4/6-Rb Pathway
Tanuxiciclib exerts its anti-proliferative effects by selectively inhibiting the kinase activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1-to-S phase transition and subsequent DNA replication. This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation. The high selectivity of Tanuxiciclib for CDK4/6 over other CDKs is a key feature, potentially leading to a more favorable safety profile compared to less selective CDK inhibitors.
Quantitative Pharmacodynamic Profile
The inhibitory potency of Tanuxiciclib has been quantified through in vitro kinase assays. The following table summarizes the reported inhibitor constant (Ki) values against a panel of cyclin-dependent kinases.
| Target Kinase | Ki Value |
| CDK4/Cyclin D1 | 0.2 nM |
| CDK6/Cyclin D3 | 3 nM |
| CDK2/Cyclin A | 0.62 µM |
| CDK |
Tanuxiciclib Trihydrochloride: A Technical Overview of its Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib trihydrochloride is an investigational small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes pivotal to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This document provides a technical guide to the cell cycle arrest mechanism of Tanuxiciclib, synthesizing the available preclinical data. While specific quantitative data for Tanuxiciclib remains limited in publicly accessible literature, this guide draws upon the established mechanisms of the broader class of CDK inhibitors to present a putative model of action, supported by generalized experimental protocols and conceptual signaling pathways.
Introduction: The Role of CDKs in Cell Cycle Progression
The eukaryotic cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases. CDKs form heterodimeric complexes with their regulatory partners, cyclins, to phosphorylate a multitude of protein substrates, thereby driving the cell through the distinct phases of growth and division: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is governed by specific CDK-cyclin pairs. For instance, CDK4/6-cyclin D complexes are instrumental in the G1 phase, where they phosphorylate the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb leads to the release of E2F transcription factors, which in turn activate the transcription of genes necessary for the G1/S phase transition and DNA replication.
The Core Mechanism: Inhibition of CDK Activity
As a CDK inhibitor, Tanuxiciclib is presumed to exert its anti-proliferative effects by competing with ATP for the binding pocket of one or more CDK enzymes. By blocking the kinase activity of these enzymes, Tanuxiciclib prevents the phosphorylation of their downstream targets, leading to a halt in cell cycle progression.
The CDK-Cyclin D-pRb-E2F Pathway: A Primary Target
The primary mechanism of action for many CDK inhibitors involves the inhibition of CDK4 and CDK6. This intervention maintains pRb in its active, hypophosphorylated state. In this state, pRb remains bound to E2F transcription factors, effectively sequestering them and preventing the expression of genes required for S-phase entry. This leads to a cell cycle arrest in the G1 phase.
Methodological & Application
Application Notes and Protocol for Tanuxiciclib Trihydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tanuxiciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. Tanuxiciclib's inhibitory action on specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.
These application notes provide a detailed protocol for the solubilization of Tanuxiciclib trihydrochloride, as well as essential information on its mechanism of action, storage, and handling.
Mechanism of Action
Physicochemical Properties
| Property | Value |
| Formula | C₁₅H₁₃FN₄O ⋅ 3HCl |
| Molecular Weight | 421.76 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Solubility Data
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Due to its chemical nature, it exhibits limited solubility in aqueous solutions but is soluble in organic solvents.
| Solvent | Concentration | Method |
| DMSO | 25 mg/mL (80.05 mM) | Requires ultrasonication, warming, and heating to 60°C.[1] |
Note on DMSO: Dimethyl sulfoxide (B87167) (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly impact the solubility of compounds. It is strongly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility and prevent precipitation.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Ultrasonic bath
-
Sterile, single-use aliquoting tubes
Procedure:
-
Pre-warming the Solvent: Before opening, allow the anhydrous DMSO to equilibrate to room temperature to minimize moisture condensation.
-
Weighing the Compound: In a sterile vial, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound (MW: 421.76 g/mol ).
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Briefly vortex the solution to ensure the powder is wetted.
-
Heating and Sonication:
-
Warm the solution to 60°C using a water bath or heat block.[1]
-
Sonicate the vial in an ultrasonic bath for 10-15 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, repeat the warming and sonication steps.
-
-
Aliquoting: Once the compound is fully dissolved, allow the solution to cool to room temperature. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot quickly and keep it on ice during the experiment.
General Guidelines for Use in Cell Culture
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application.
-
Dilution: When preparing working solutions for cell culture, it is best practice to perform serial dilutions of the DMSO stock solution in cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%.
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Tanuxiciclib inhibits CDK complexes, preventing Rb phosphorylation.
References
Application Notes and Protocols for CDK4/6 Inhibitors in Mouse Models: A Case Study with Ribociclib as a Representative for Tanuxiciclib Trihydrochloride
Disclaimer: Due to the limited availability of public data on the in vivo dosage of Tanuxiciclib trihydrochloride in mouse models, this document utilizes Ribociclib (B560063), a structurally and mechanistically similar CDK4/6 inhibitor, as a representative compound. The following protocols and data should be considered as a starting point for the development of studies with this compound and will likely require optimization.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDK4/6, Tanuxiciclib can induce G1 cell cycle arrest and suppress tumor growth. This document provides detailed application notes and protocols for the use of CDK4/6 inhibitors in mouse models of cancer, using Ribociclib as a practical example to guide researchers in designing and executing their in vivo studies.
Mechanism of Action: The CDK4/6-Rb Pathway
The primary mechanism of action for Tanuxiciclib and other CDK4/6 inhibitors is the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[1][2][3][4][5] In normal cell proliferation, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. CDK4/6 inhibitors bind to and inhibit the kinase activity of CDK4 and CDK6, preventing the phosphorylation of pRb and thereby arresting the cell cycle in the G1 phase.[3][5]
Quantitative Data: Ribociclib Dosage in Mouse Models
The following table summarizes representative dosages and administration routes for Ribociclib (LEE011) in various mouse xenograft models. This data can serve as a valuable reference for initiating dose-finding studies for this compound. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) for any new compound.
| Tumor Model | Mouse Strain | Drug | Dosage | Administration Route | Dosing Schedule | Reference |
| Neuroblastoma (BE2C, NB-1643) | CB17 immunodeficient | Ribociclib (LEE011) | 200 mg/kg | Oral gavage (p.o.) | Daily for 21 days | [6] |
| Nasopharyngeal Carcinoma (xeno-666, xeno-2117) | Nude | Ribociclib | Not specified | Oral gavage (p.o.) | Daily | [7] |
| Glioma (DIPGx7) | CD1 nude | Ribociclib | 100 mg/kg | Oral gavage (p.o.) | Single dose | [8] |
| Endometrial/Ovarian Cancer PDX | SCID-beige | Ribociclib | 75 mg/kg | Oral gavage (p.o.) | Daily | [9] |
Experimental Protocols
Preparation of Ribociclib for Oral Administration
This protocol describes the preparation of a Ribociclib formulation suitable for oral gavage in mice.
Materials:
-
Ribociclib powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water or 0.5% methylcellulose.[9]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of Ribociclib and vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL volume), you would need to weigh out the appropriate amount of Ribociclib.
-
Prepare the vehicle. Weigh the required amount of HPMC and dissolve it in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Weigh the Ribociclib powder accurately using an analytical balance.
-
Add the vehicle to the Ribociclib powder in a sterile conical tube.
-
Vortex the mixture vigorously until the powder is fully suspended. Sonication can be used to aid in the suspension of the compound.
-
Prepare the formulation fresh before each administration to ensure stability and sterility.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CDK4/6 inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC regulations
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the prepared CDK4/6 inhibitor formulation (or vehicle control) to the respective groups via oral gavage according to the predetermined dosage and schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.
-
Euthanize mice when tumors reach a predetermined maximum size as per IACUC guidelines, or if they show signs of significant distress or weight loss (>20%).
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, tumors and other organs can be harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for pathway-related proteins (e.g., pRb).
-
Conclusion
References
- 1. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Scilit [scilit.com]
- 2. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS penetration of the CDK4/6 inhibitor ribociclib in non-tumor bearing mice and mice bearing pediatric brain tumors. [themednet.org]
- 9. Phase II trial of ribociclib and letrozole in patients with relapsed oestrogen receptor-positive ovarian or endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Tanuxiciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib trihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in oncology. By blocking the activity of the positive transcription elongation factor b (P-TEFb) complex, Tanuxiciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as MCL-1, and key oncogenes like MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, cell cycle progression, and apoptosis induction.
Mechanism of Action: CDK9 Inhibition
Tanuxiciclib exerts its anti-cancer effects by targeting the transcriptional machinery of the cell.
Application Notes and Protocols for Tanuxiciclib Trihydrochloride in Hematological Malignancy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tanuxiciclib trihydrochloride is a small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle and transcription.[1][2][3] Aberrant CDK activity is a hallmark of many cancers, including hematological malignancies, making CDKs attractive therapeutic targets.[2][4] Dysregulation of the cell cycle, driven by overactive CDK-cyclin complexes, leads to uncontrolled cell proliferation, a key characteristic of cancer.[4][5] Inhibition of specific CDKs can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[2][4]
These application notes provide an overview of the potential use of this compound in hematological malignancy research. Due to the limited publicly available data specifically for Tanuxiciclib, this document also includes illustrative data and protocols for other well-characterized CDK inhibitors in this field. Researchers are advised to use this information as a guide and to establish optimal experimental conditions for Tanuxiciclib in their specific models.
Mechanism of Action: Targeting the Cell Cycle Engine
CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrates to drive cell cycle progression.[2][4] In hematological malignancies, the CDK/cyclin/retinoblastoma (Rb) pathway is often dysregulated. The proposed mechanism of action for CDK inhibitors like Tanuxiciclib involves the following steps:
-
Inhibition of CDK4/6-Cyclin D Complexes: In the G1 phase of the cell cycle, CDK4 and CDK6 partner with D-type cyclins. These active complexes phosphorylate the retinoblastoma protein (Rb).
-
Maintenance of Rb in its Active, Hypophosphorylated State: By inhibiting CDK4/6, Tanuxiciclib prevents the hyperphosphorylation of Rb.
-
Sequestration of E2F Transcription Factors: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing their release.
-
G1 Cell Cycle Arrest: The sequestration of E2F prevents the transcription of genes required for the G1 to S phase transition, leading to a halt in cell proliferation.
-
Induction of Apoptosis: Prolonged cell cycle arrest can subsequently trigger programmed cell death (apoptosis) in cancer cells.
Some CDK inhibitors also target other CDKs, such as CDK1, CDK2, CDK7, and CDK9, which can lead to broader effects on the cell cycle and transcription, potentially enhancing their anti-cancer activity.[2][4]
Quantitative Data (Illustrative Examples)
The following tables summarize quantitative data for other CDK inhibitors in various hematological malignancy cell lines. This data is provided for illustrative purposes and to guide experimental design for Tanuxiciclib.
Table 1: IC50 Values of CDK Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Hematological Malignancy | IC50 (nM) | Reference |
| Dinaciclib | HL-60 | Acute Myeloid Leukemia | 8.46 | [6] |
| Dinaciclib | KG-1 | Acute Myeloid Leukemia | 14.37 | [6] |
| Ribociclib | Various | Acute Myeloid Leukemia & B-cell Acute Lymphoblastic Leukemia | Not specified, but showed anti-proliferative effects | [4] |
| Palbociclib | Various | Mantle Cell Lymphoma & Multiple Myeloma | Not specified, but showed efficacy in combination therapies | [4] |
| Abemaciclib | Various | Lymphoma | Not specified, but evaluated in lymphoma models | [4] |
Table 2: Effects of CDK Inhibitors on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| Dinaciclib | HL-60 | G2/M Arrest | Increased Apoptosis | [6] |
| Dinaciclib | KG-1 | Less pronounced cell cycle effects | Increased Apoptosis | [6] |
| Ribociclib | Various AML & B-ALL | G1 Arrest | Induced Apoptosis and Senescence | [4] |
| Flavopiridol | Various Hematopoietic Cell Lines | Cell Cycle Arrest | Induced Apoptosis | [2] |
Experimental Protocols
The following are general protocols that can be adapted for the evaluation of this compound in hematological malignancy cell lines.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of Tanuxiciclib.
Materials:
-
Hematological malignancy cell lines (e.g., HL-60, Jurkat, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well clear or opaque-walled microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of Tanuxiciclib in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of Tanuxiciclib on cell cycle distribution.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Tanuxiciclib at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by Tanuxiciclib.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tanuxiciclib as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 4: Western Blotting for Key Signaling Proteins
This protocol is to assess the effect of Tanuxiciclib on the phosphorylation of Rb and other relevant proteins.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780/807/811), anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-PARP, anti-cleaved-Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with Tanuxiciclib, harvest, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression and phosphorylation levels.
Conclusion
This compound, as a CDK inhibitor, holds potential for the investigation of novel therapeutic strategies in hematological malignancies. The provided application notes and protocols, based on the established mechanisms of other CDK inhibitors, offer a framework for researchers to explore the efficacy and mechanism of action of Tanuxiciclib in their specific research models. It is imperative to empirically determine the optimal conditions and to validate the findings for Tanuxiciclib in the context of the chosen hematological malignancy cell lines or preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase inhibitor therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches | MDPI [mdpi.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanuxiciclib Trihydrochloride in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib (also known as Auceliciclib or Ulecaciclib) is an orally bioavailable and potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers. By inhibiting CDK4/6, Tanuxiciclib induces G1 cell cycle arrest, thereby preventing cancer cell proliferation. A key advantage of Tanuxiciclib is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma (GBM).[2][3]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides detailed application notes and protocols for the use of Tanuxiciclib trihydrochloride in combination therapy studies, with a particular focus on its synergistic effects with the alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma models.
Mechanism of Action: The Rationale for Combination Therapy
The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical checkpoint in the G1 phase of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Tanuxiciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein (pRb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition and DNA replication.
Temozolomide is a standard-of-care chemotherapy for glioblastoma. It is an alkylating agent that methylates DNA, leading to DNA damage and triggering apoptosis. However, resistance to TMZ is common, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).
The combination of Tanuxiciclib and TMZ is based on the hypothesis that inducing cell cycle arrest with a CDK4/6 inhibitor can sensitize cancer cells to DNA-damaging agents. Preclinical studies have shown that CDK4/6 inhibitors can enhance the efficacy of TMZ in glioma cells.[4][5] While specific preclinical data for Tanuxiciclib in combination with TMZ is mentioned in press releases from Aucentra Therapeutics, detailed quantitative results are not yet publicly available.[6] However, studies with other CDK4/6 inhibitors, such as abemaciclib, have demonstrated synergistic effects with TMZ in glioblastoma cell lines.[7]
Data Presentation
While specific quantitative data for Tanuxiciclib in combination with TMZ are not publicly available, the following tables present representative data for the synergistic effects of a CDK4/6 inhibitor (Abemaciclib) with TMZ in glioblastoma cell lines, as published in the literature.[7] This data illustrates the type of results that can be expected from combination studies.
Table 1: IC50 Values of Abemaciclib and Temozolomide in Glioblastoma Cell Lines [7]
| Cell Line | Abemaciclib IC50 (µM) | Temozolomide IC50 (µM) |
| U87 | 0.1 | 200 |
| U251 | 0.1 | 50 |
Table 2: Combination Index (CI) Values for Abemaciclib and Temozolomide Combination [7]
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| U87 | Abemaciclib + TMZ | < 1 | Synergy |
| U251 | Abemaciclib + TMZ | < 1 | Synergy |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the combination of Tanuxiciclib and other therapeutic agents.
In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the cytotoxic effects of Tanuxiciclib alone and in combination with another drug (e.g., TMZ) and to determine if the combination is synergistic, additive, or antagonistic using the Chou-Talalay method.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide (or other combination agent)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Tanuxiciclib and TMZ in DMSO.
-
Prepare serial dilutions of each drug and their combination in complete medium. A constant ratio combination design is often used for synergy analysis.
-
Remove the medium from the cells and add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours (or a desired time point).
-
-
Cell Viability Assessment (MTT Assay example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[8]
-
Western Blot Analysis of CDK4/6 Pathway Modulation
This protocol is for assessing the effect of Tanuxiciclib on the phosphorylation of Rb and other cell cycle-related proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with Tanuxiciclib, TMZ, or the combination for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Capture the image using a chemiluminescence imaging system.
-
In Vivo Orthotopic Glioblastoma Model
This protocol outlines the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of Tanuxiciclib in combination with TMZ.[8][9][10]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioblastoma cells expressing luciferase (e.g., U87-luc)
-
Stereotactic apparatus
-
Anesthesia machine
-
Bioluminescence imaging system
-
This compound (formulated for oral gavage)
-
Temozolomide (formulated for intraperitoneal injection or oral gavage)
Procedure:
-
Intracranial Cell Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of U87-luc cells (e.g., 5 x 10^5 cells in 5 µL PBS) into the brain.
-
Suture the incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of luciferin.
-
Once tumors are established (detectable bioluminescent signal), randomize mice into treatment groups (Vehicle, Tanuxiciclib, TMZ, Combination).
-
Administer treatments as per the planned schedule and dosage. For example, Tanuxiciclib via oral gavage daily and TMZ via intraperitoneal injection for 5 consecutive days.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for pRb, Ki-67).
-
-
Data Analysis:
-
Quantify the bioluminescent signal to assess tumor burden over time.
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound is a promising CDK4/6 inhibitor with the potential for effective combination therapies, particularly for challenging cancers like glioblastoma. The protocols and information provided in this document offer a framework for researchers to design and execute preclinical studies to evaluate the synergistic potential of Tanuxiciclib with other anti-cancer agents. Rigorous in vitro and in vivo testing, as outlined here, is essential to build a strong preclinical data package to support the clinical development of novel combination strategies.
References
- 1. aucentra.com [aucentra.com]
- 2. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
- 3. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. aucentra.com [aucentra.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 9. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
Preparing Tanuxiciclib Trihydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Tanuxiciclib trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, thereby guaranteeing reproducibility in preclinical research and drug development assays. The provided methodologies and data are intended to streamline experimental workflows and support the accurate evaluation of Tanuxiciclib's therapeutic potential.
Introduction
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[1] Accurate and consistent preparation of this compound stock solutions is a critical first step for in vitro and in vivo studies designed to elucidate its mechanism of action and therapeutic efficacy. This protocol outlines the necessary steps to prepare reliable and stable stock solutions.
Quantitative Data Summary
For ease of use, the following tables provide calculations for preparing common stock solution concentrations of this compound (Molecular Weight: 421.68 g/mol ).
Table 1: Preparation of this compound Stock Solutions
| Desired Concentration | Mass of this compound (for 1 mL solvent) | Mass of this compound (for 5 mL solvent) | Mass of this compound (for 10 mL solvent) |
| 1 mM | 0.42168 mg | 2.1084 mg | 4.2168 mg |
| 5 mM | 2.1084 mg | 10.542 mg | 21.084 mg |
| 10 mM | 4.2168 mg | 21.084 mg | 42.168 mg |
| 25 mg/mL | 25 mg | 125 mg | 250 mg |
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Maximum Concentration | Storage Temperature | Shelf Life |
| DMSO | 25 mg/mL (80.05 mM)[3] | -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
-
Calibrated micropipettes and sterile tips
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Preparation: Before starting, ensure the workspace and all equipment are clean. Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 4.2168 mg of this compound powder using an analytical balance and place it into a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: To aid dissolution, gently warm the solution to 60°C and use sonication.[3] Vortex the solution intermittently until the powder is completely dissolved and the solution is clear.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[3]
Visualizations
Signaling Pathway of CDK Inhibition by Tanuxiciclib
Caption: CDK4/6 signaling pathway and inhibition by Tanuxiciclib.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Tanuxiciclib stock solutions.
References
Application Notes and Protocols for Western Blot Analysis Following Tanuxiciclib Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib trihydrochloride is a potent cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tanuxiciclib is understood to primarily target transcriptional CDKs, particularly CDK9. Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation of many short-lived proteins, including key oncoproteins.
Western blot analysis is a fundamental technique to elucidate the mechanism of action of drugs like Tanuxiciclib by assessing changes in protein expression levels. These application notes provide a comprehensive guide to performing Western blot analysis to study the effects of Tanuxiciclib treatment on cancer cells. The protocols detailed below will enable researchers to confirm the on-target effects of Tanuxiciclib and evaluate its downstream cellular consequences.
Principle of Tanuxiciclib Action and Western Blot Analysis
Tanuxiciclib's primary mechanism of action involves the inhibition of CDK9. CDK9, in a complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the serine 2 residue of the RNAPII CTD, a critical step for the release of paused RNAPII and subsequent transcriptional elongation. By inhibiting CDK9, Tanuxiciclib leads to a decrease in phospho-RNAPII (Ser2) levels. This, in turn, results in the transcriptional repression of genes with short-lived mRNAs, many of which encode for proteins critical for cancer cell survival and proliferation, such as c-Myc and Mcl-1.
Western blot analysis following Tanuxiciclib treatment allows for the direct measurement of these changes. Key protein targets for analysis include:
-
Phospho-RNA Polymerase II (Ser2): A direct marker of CDK9 activity. A decrease in this protein indicates on-target inhibition by Tanuxiciclib.
-
c-Myc: A potent oncogenic transcription factor with a short half-life. Its expression is highly dependent on CDK9-mediated transcription.
-
Mcl-1: An anti-apoptotic protein with a rapid turnover rate. Its downregulation is a key indicator of the pro-apoptotic effects of CDK9 inhibition.
-
Total CDK9 and Loading Controls (e.g., β-actin, GAPDH): To ensure equal protein loading and to confirm that the treatment does not degrade the CDK9 protein itself.
Data Presentation
The following tables present hypothetical yet representative quantitative data from Western blot analysis of a cancer cell line (e.g., Triple-Negative Breast Cancer cell line) treated with this compound. This data is intended to illustrate the expected outcomes and can be used as a template for presenting experimental results.
Table 1: Dose-Dependent Effect of Tanuxiciclib on Protein Expression (24-hour treatment)
| Target Protein | Vehicle (DMSO) | Tanuxiciclib (10 nM) | Tanuxiciclib (50 nM) | Tanuxiciclib (100 nM) |
| p-RNAPII (Ser2) | 1.00 | 0.65 | 0.30 | 0.15 |
| c-Myc | 1.00 | 0.70 | 0.35 | 0.20 |
| Mcl-1 | 1.00 | 0.75 | 0.40 | 0.25 |
| Total CDK9 | 1.00 | 1.02 | 0.98 | 1.01 |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 |
| Data are presented as fold change in protein expression relative to the vehicle control, normalized to β-actin. |
Table 2: Time-Course Effect of Tanuxiciclib (100 nM) on Protein Expression
| Target Protein | 0 hours | 6 hours | 12 hours | 24 hours |
| p-RNAPII (Ser2) | 1.00 | 0.50 | 0.25 | 0.10 |
| c-Myc | 1.00 | 0.60 | 0.30 | 0.15 |
| Mcl-1 | 1.00 | 0.65 | 0.35 | 0.20 |
| Total CDK9 | 1.00 | 0.99 | 1.03 | 0.97 |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 |
| Data are presented as fold change in protein expression relative to the 0-hour time point, normalized to β-actin. |
Experimental Protocols
I. Cell Culture and this compound Treatment
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Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
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Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Treatment: On the day of the experiment, prepare fresh dilutions of Tanuxiciclib in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of Tanuxiciclib or a vehicle control (DMSO at the same final concentration as the highest drug treatment).
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Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis and Protein Quantification
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Cell Harvest: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
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Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
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Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
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Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
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Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% Tris-glycine SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
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Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See Table 3 for recommended antibodies and dilutions).
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
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Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
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Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
Table 3: Recommended Primary Antibodies and Dilutions
| Primary Antibody | Supplier | Catalog # | Dilution |
| Phospho-RNA Polymerase II (Ser2) | Abcam | ab5095 | 1:1000 |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| Mcl-1 | Cell Signaling Technology | #5453 | 1:1000 |
| CDK9 | Cell Signaling Technology | #2316 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Mandatory Visualizations
Caption: Signaling pathway inhibited by Tanuxiciclib.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for Flow Cytometry Analysis with Tanuxiciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib trihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in oncology. By blocking CDK9, Tanuxiciclib disrupts the transcription of crucial anti-apoptotic proteins, such as Mcl-1, leading to cell cycle arrest and induction of apoptosis in cancer cells. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis.
Mechanism of Action
This compound targets the ATP-binding pocket of CDK9, a component of the positive transcription elongation factor b (p-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for productive gene transcription. Consequently, the expression of short-lived proteins critical for cancer cell survival, including the anti-apoptotic protein Mcl-1, is downregulated. This disruption of pro-survival signaling pathways ultimately triggers programmed cell death, or apoptosis.
Troubleshooting & Optimization
Tanuxiciclib trihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with Tanuxiciclib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common organic solvents?
A1: this compound has a reported solubility of 25 mg/mL (80.05 mM) in dimethyl sulfoxide (B87167) (DMSO).[1] Achieving this concentration may require sonication and warming to 60°C. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is causing this?
A2: This is a common phenomenon for compounds with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new environment, leading to precipitation. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically below 0.5% to 1%) is advisable, but may not always prevent precipitation for highly insoluble compounds.
Q3: How can I prevent my this compound from precipitating during dilution into aqueous buffers?
A3: Several strategies can be employed to prevent precipitation:
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Lower the Final Concentration: Working with a lower final concentration of Tanuxiciclib in your assay is the most direct way to stay below its solubility limit in the aqueous buffer.
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Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to get closer to your final working concentration before the final dilution into the aqueous medium.
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Use Co-solvents: A small percentage of a water-miscible organic co-solvent, such as ethanol, may help improve solubility in the final aqueous solution.
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Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.
Q4: How does pH affect the solubility of this compound?
Q5: Are there alternative solvents to DMSO for preparing stock solutions of this compound?
A5: While DMSO is a common choice for initial stock solutions due to its strong solubilizing power, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) could be considered. However, the compatibility of these solvents with your specific experimental setup must be verified, as they can be more aggressive towards plastics and may interfere with certain biological assays.
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Due to the limited availability of public data, a comprehensive list of solubilities in various solvents is not possible. Instead, a general strategy for solubility testing is provided.
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 25 mg/mL (80.05 mM) | Ultrasonic and warming to 60°C may be required.[1] |
Table 2: General Solubility Testing Strategy for this compound in Common Solvents
| Solvent | Expected Relative Solubility | Notes and Recommendations |
| Ethanol | Lower than DMSO | Can be tested as a co-solvent. |
| Methanol | Lower than DMSO | Similar to ethanol, can be tested as a co-solvent. |
| Phosphate-Buffered Saline (PBS) | Low | Expected to be poorly soluble. Solubility is likely pH-dependent. |
| Cell Culture Media | Low | Test for precipitation at the final working concentration. Pre-warming the medium to 37°C may help. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.3202 mL of DMSO to 1 mg of this compound).
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Dissolution: Tightly cap the vial and vortex for 2-3 minutes.
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Sonication and Heating (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. If solids persist, warm the solution in a water bath at 60°C for 5-10 minutes.[1]
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Inspection: Visually confirm that the solution is clear and free of any particulate matter.
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Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Protocol 2: General Method for Determining Aqueous Solubility
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Prepare a Saturated Solution: Add an excess amount of solid this compound to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a glass vial.
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Equilibrate: Tightly cap the vial and shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Separate Solid from Solution: Centrifuge the suspension at high speed to pellet the undissolved solid.
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Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. For greater accuracy, filter the supernatant through a 0.22 µm filter.
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Quantification: Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase) and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested buffer.
Visualizations
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Tanuxiciclib.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Caption: An overview of different approaches to enhance the solubility of pharmaceutical compounds.
References
preventing Tanuxiciclib trihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of Tanuxiciclib trihydrochloride in experimental settings, with a focus on preventing its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I prepare and store stock solutions of this compound?
A2: It is crucial to prepare and store stock solutions correctly to maintain the compound's integrity and prevent precipitation. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For consistent results, it is best to use freshly opened, anhydrous DMSO, as absorbed moisture can affect compound solubility and stability.
| Storage Condition | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods. The aqueous environment and various components in the media can lead to the degradation of the compound. Working solutions in cell culture media should be prepared fresh for each experiment from a DMSO stock solution.
Q4: What is the typical final concentration of DMSO that is well-tolerated by most cell lines?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects. However, it is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the DMSO stock solution of this compound to the cell culture medium.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Rapid dilution of a concentrated DMSO stock into the medium can cause the compound to "crash out" of solution. | Perform serial dilutions. Instead of a single large dilution, first, create an intermediate dilution of the stock solution in pure DMSO. Then, add this intermediate stock to the pre-warmed cell culture medium to achieve the final desired concentration. |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. | Determine the optimal working concentration through a dose-response experiment. It may be necessary to work at a lower concentration to maintain solubility. |
| Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound. | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. |
Issue 2: A decrease in the inhibitory effect of this compound is observed in longer-term (e.g., >24 hours) cell culture experiments.
| Possible Cause | Recommended Solution |
| Compound Degradation: Small molecules can be unstable in aqueous solutions at 37°C over extended periods, leading to a loss of activity. | Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) for the duration of the experiment. |
| Metabolism by Cells: The cells in your culture may be metabolizing the compound, reducing its effective concentration over time. | Perform a time-course experiment to determine the functional half-life of this compound in your specific cell line and media combination. This will help in designing a more effective dosing schedule. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
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Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO.
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Add the calculated volume of anhydrous DMSO to the vial.
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Gently vortex or sonicate the vial until the powder is completely dissolved.
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Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Pre-warm the required volume of cell culture medium to 37°C.
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Optional but Recommended: Perform an intermediate dilution of the stock solution in anhydrous DMSO if a very low final concentration is desired.
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Add the appropriate volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed 0.5%.
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Immediately mix the working solution thoroughly by gentle inversion or pipetting.
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Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Technical Support Center: Troubleshooting Resistance to Tanuxiciclib Trihydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming resistance to Tanuxiciclib trihydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, Tanuxiciclib leads to a decrease in the transcription of genes with short-lived mRNAs, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired resistance to CDK9 inhibitors like Tanuxiciclib. The most common include:
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Gatekeeper Mutations: A specific mutation in the kinase domain of CDK9, such as the L156F mutation, can sterically hinder the binding of the inhibitor to the ATP-binding pocket.[1][2]
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Upregulation of Compensatory Signaling Pathways: Activation of alternative pro-survival signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, can compensate for the inhibition of CDK9.
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Increased CDK9 Kinase Activity: Resistant cells may exhibit an upregulation of CDK9 kinase activity to counteract the inhibitory effect of the drug.
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Epigenetic Reprogramming: Changes in the epigenetic landscape, including the remodeling of super-enhancers, can lead to the transcriptional recovery of key oncogenes.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Mcl-1 and cFlip can overcome the pro-apoptotic effects of Tanuxiciclib.
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove Tanuxiciclib from the cell, reducing its intracellular concentration.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The first step is to determine the half-maximal inhibitory concentration (IC50) of Tanuxiciclib in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be done using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem: Decreased sensitivity to Tanuxiciclib observed in cell viability assays.
Possible Cause 1: Development of a gatekeeper mutation in CDK9.
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Troubleshooting Steps:
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Isolate genomic DNA from both the parental and suspected resistant cell lines.
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Perform Sanger sequencing of the CDK9 kinase domain to screen for mutations, particularly the L156F mutation.[2]
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Alternatively, whole-exome sequencing can provide a more comprehensive view of potential mutations.
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Possible Cause 2: Activation of bypass signaling pathways.
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Troubleshooting Steps:
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Perform Western blot analysis to examine the phosphorylation status of key proteins in compensatory pathways, such as Akt (Ser473) and ERK1/2 (Thr202/Tyr204).
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Conduct RNA-seq analysis to identify upregulated genes and pathways in the resistant cells compared to the parental cells.
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Possible Cause 3: Increased expression of drug efflux pumps.
-
Troubleshooting Steps:
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Use qRT-PCR or Western blotting to measure the expression levels of common drug efflux pump genes/proteins, such as ABCB1 (P-glycoprotein).
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Perform a functional efflux assay using a fluorescent substrate like Rhodamine 123. A lower intracellular accumulation of the dye in resistant cells indicates increased efflux activity.[3]
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Quantitative Data Summary
Table 1: Example of IC50 Shift in a Tanuxiciclib-Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 15 | - |
| Resistant Cancer Cell Line | This compound | 250 | 16.7 |
Note: These are representative values. Actual IC50 values and fold resistance will vary depending on the cell line and the specific resistance mechanism.
Table 2: Representative Changes in Protein Expression in Tanuxiciclib-Resistant Cells
| Protein | Expected Change in Resistant Cells | Method of Detection |
| p-RNAPII (Ser2) | No significant change upon treatment | Western Blot |
| Mcl-1 | Sustained or increased expression | Western Blot, qRT-PCR |
| c-Myc | Sustained or increased expression | Western Blot, qRT-PCR |
| p-Akt (Ser473) | Increased basal levels | Western Blot |
| P-glycoprotein | Increased expression | Western Blot, qRT-PCR |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Determine the initial IC50: Perform a dose-response experiment with Tanuxiciclib on the parental cancer cell line to determine the initial IC50 value.
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Initial Treatment: Culture the parental cells in media containing Tanuxiciclib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Tanuxiciclib in a stepwise manner (e.g., 1.5x to 2x increments).
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Monitoring: At each concentration, monitor cell morphology and proliferation. Allow the cells to stabilize and resume normal growth before the next dose escalation. This process can take several months.
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Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of Tanuxiciclib (e.g., 10-20 times the initial IC50), confirm the resistance by performing a new dose-response assay and calculating the new IC50 value.
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Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages.
Protocol 2: Western Blot Analysis of CDK9 Pathway Proteins
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Cell Lysis: Lyse parental and resistant cells (with and without Tanuxiciclib treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2), Mcl-1, c-Myc, p-Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Sanger Sequencing of the CDK9 Kinase Domain
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
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PCR Amplification: Design primers to amplify the kinase domain of the CDK9 gene. Perform PCR to amplify this region from the extracted genomic DNA.
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PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
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Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product, a sequencing primer, and fluorescently labeled dideoxynucleotides (ddNTPs).
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Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.
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Data Analysis: Analyze the resulting chromatogram to identify any nucleotide changes in the resistant cell line compared to the parental cell line.
Mandatory Visualizations
References
Technical Support Center: Improving the Stability of Tanuxiciclib Trihydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of Tanuxiciclib trihydrochloride in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. Based on available data, storage at -80°C can maintain stability for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: The pH of the solution is a critical factor. Like many small molecule inhibitors, Tanuxiciclib may be susceptible to hydrolysis at acidic or alkaline pH.[2][3]
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Temperature: Elevated temperatures can increase the rate of chemical degradation.
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Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions from light.
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Oxidation: The presence of oxidizing agents can lead to degradation.
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Solvent Composition: The choice of solvent and the presence of co-solvents can impact solubility and stability.
Q3: What are the common signs of Tanuxiciclib degradation in solution?
Degradation of Tanuxiciclib in solution can manifest in several ways:
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Visual Changes: Precipitation, color change, or development of turbidity.
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Chromatographic Changes: Appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
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Loss of Potency: Reduced biological activity in cell-based or biochemical assays.
Q4: Are there any known degradation pathways for Tanuxiciclib?
While specific degradation pathways for Tanuxiciclib have not been extensively published in peer-reviewed literature, compounds with similar structures are often susceptible to hydrolysis of amide bonds or oxidation of electron-rich moieties under stress conditions. Forced degradation studies are necessary to identify the specific degradation products and pathways for Tanuxiciclib.
Troubleshooting Guides
Issue 1: Precipitation Observed in Tanuxiciclib Solution Upon Storage
Possible Causes:
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Poor Solubility: Tanuxiciclib is known to be a poorly soluble compound. The concentration in your solution may exceed its solubility limit in the chosen solvent system.
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pH Shift: A change in the pH of the solution upon storage can alter the ionization state of the molecule, leading to decreased solubility.
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Temperature Fluctuation: Changes in temperature can affect solubility.
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Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
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Verify Solubility: Confirm the solubility of this compound in your specific solvent system. Consider using a lower concentration if you are near the solubility limit.
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Control pH: Use a buffered solution to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting in the neutral pH range (e.g., pH 6-7.5) is often a good practice for initial experiments.[4]
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Incorporate Solubilizing Excipients: For aqueous solutions, consider the addition of pharmaceutically acceptable solubilizing agents.
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Co-solvents: Such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can increase solubility.[5]
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Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can be effective.[5][6]
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Cyclodextrins: Encapsulation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can enhance aqueous solubility and stability.[6]
-
-
Store at a Consistent, Low Temperature: Avoid temperature fluctuations and store solutions at the recommended low temperatures (-20°C or -80°C).
Issue 2: Loss of Potency or Inconsistent Results in Assays
Possible Causes:
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Chemical Degradation: The compound may be degrading over time in your experimental solution.
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Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
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Repeated Freeze-Thaw Cycles: As previously mentioned, this can lead to degradation.
Troubleshooting Steps:
-
Perform a Stability Study: Assess the stability of Tanuxiciclib in your assay medium over the duration of your experiment. This can be done by preparing a bulk solution, storing it under the same conditions as your experiment, and analyzing aliquots at different time points by HPLC.
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Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solutions.
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Use Low-Binding Labware: Consider using polypropylene (B1209903) or other low-protein-binding tubes and plates.
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Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes to minimize photodegradation.
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Control pH: Ensure the pH of your assay buffer is maintained throughout the experiment.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
(Note: The following data is illustrative to demonstrate the format for presenting stability data and is not based on published experimental results for Tanuxiciclib.)
| pH | Buffer System (50 mM) | Initial Concentration (µg/mL) | % Remaining after 24h | % Remaining after 48h | Appearance of Degradation Products (Peak Area %) |
| 3.0 | Citrate | 10 | 85.2 | 70.1 | 14.8 |
| 5.0 | Acetate | 10 | 95.8 | 90.5 | 4.5 |
| 7.4 | Phosphate (B84403) | 10 | 98.5 | 96.2 | 1.8 |
| 9.0 | Borate | 10 | 75.4 | 55.8 | 24.6 |
Table 2: Illustrative Effect of Excipients on the Aqueous Solubility and Short-Term Stability of this compound at Room Temperature
(Note: The following data is illustrative.)
| Formulation | Solubility (µg/mL) | % Remaining after 72h |
| Water | < 1 | N/A |
| 10% DMSO in Water | 50 | 92.1 |
| 5% HP-β-CD in Water | 25 | 97.5 |
| 0.1% Tween® 80 in PBS (pH 7.4) | 15 | 98.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
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Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 6, and 24 hours.
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Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid powder and a solution (in a suitable solvent) at 60°C for 7 days.
-
Photodegradation: Expose a solution of Tanuxiciclib (100 µg/mL) to a calibrated light source (e.g., Xenon lamp) providing ICH-specified illumination conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector.[7]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products to aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating Tanuxiciclib from its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with various aqueous buffers like phosphate or acetate) and gradient elution profiles.
-
-
Method Optimization:
-
Use the samples from the forced degradation study to optimize the separation.
-
Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent peak and all major degradation peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve Tanuxiciclib from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Visualizations
Caption: Workflow for a forced degradation study of Tanuxiciclib.
Caption: Simplified signaling pathway showing Tanuxiciclib's mechanism of action.
Caption: Factors and solutions for Tanuxiciclib solution instability.
References
- 1. Dynamic Properties of Novel Excipient Suggest Mechanism for Improved Performance in Liquid Stabilization of Protein Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. SPECIAL FEATURE - Excipients: Advanced Biologics Require Innovative Excipient Science [drug-dev.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
dealing with Tanuxiciclib trihydrochloride batch variability
Welcome to the technical support center for Tanuxiciclib trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch variability during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in potency (IC50) between two different batches of this compound in our cell-based assays. What could be the cause?
A1: Variations in potency between batches of this compound can stem from several factors related to the compound's integrity, its handling, or the experimental setup itself. The most common causes include:
-
Differences in Purity or Impurity Profile: Even small variations in purity can affect the active concentration of the inhibitor.
-
Variability in Solid State Form: The trihydrochloride salt may exist in different crystalline or amorphous forms (polymorphism), which can impact solubility and dissolution rates.
-
Water Content: this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[1] Different batches may have varying water content, which affects the actual weight of the active compound.
-
Compound Degradation: Improper storage or handling can lead to degradation of the compound.
-
Assay-Specific Variability: Inconsistencies in cell culture conditions (passage number, cell density), treatment duration, or the assay endpoint can all contribute to variable IC50 values.[2]
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: To ensure consistency, it is crucial to follow a standardized protocol for stock solution preparation. This compound is soluble in DMSO.[3]
-
Weighing: As the compound is hygroscopic, handle it in a low-humidity environment if possible (e.g., a glove box with desiccant).[4] Always allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Dissolution: Dissolve the compound in anhydrous, high-purity DMSO to a recommended concentration of 10 mM.[3][5] Gentle warming (to 60°C) and sonication may be required to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[3] Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]
Q3: How can we confirm the identity and purity of a new batch of this compound?
A3: It is good practice to perform in-house quality control on new batches of critical reagents. Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the parent compound and identify potential impurities or degradants.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Proliferation/Viability Assays
You are observing significant shifts in IC50 values or unexpected cytotoxicity with a new batch of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Verify Compound Integrity:
-
Solubility and Stability: A common issue is the compound precipitating out of the cell culture medium. The trihydrochloride salt form can affect solubility.[9] Perform a visual inspection for precipitates and consider a formal solubility assessment.
-
Purity and Identity: Compare the new batch to a previously validated "gold standard" batch if available.
-
-
Review Assay Parameters:
-
Cell Health: Ensure cells are healthy, within a consistent and low passage number range, and plated at a consistent density.[10]
-
Assay Endpoint: For cytostatic CDK inhibitors like Tanuxiciclib, assays that measure metabolic activity (e.g., MTT, ATP-based assays) can be misleading as cells may remain metabolically active while arrested in the G1 phase.[11] Assays that directly measure cell number or DNA content (e.g., Crystal Violet, CyQUANT) are often more reliable.[2][12]
-
Issue 2: Poor Solubility or Precipitation Observed
You notice that your this compound stock solution or working dilutions in media are cloudy or contain visible precipitate.
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopicity | The compound has absorbed atmospheric moisture, altering its concentration and potentially its solubility characteristics. | Handle the solid compound in a low-humidity environment. Store in a desiccator with a desiccant.[1][13] Ensure the container is at room temperature before opening. |
| Salt Form Effects | The trihydrochloride salt's solubility can be influenced by the pH and ionic strength of the solvent (e.g., cell culture medium).[9] | Ensure the final DMSO concentration in your assay is low (<0.5%) and consistent.[14] Test the kinetic solubility of the compound in your specific cell culture medium. |
| Concentration Exceeds Solubility Limit | The intended concentration in the stock solution or final assay well exceeds the compound's solubility limit in that solvent. | Prepare stock solutions at a well-documented concentration (e.g., 10 mM in DMSO).[3] When diluting into aqueous media, do so rapidly and with sufficient mixing. |
| Incomplete Dissolution | The compound was not fully dissolved during stock preparation. | Use sonication and gentle warming (up to 60°C) to aid dissolution in DMSO. Visually confirm the absence of particulate matter before aliquoting and freezing.[3] |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol provides a general method for verifying the purity and identity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of methanol (B129727) and acetonitrile.
-
Dilute this stock solution with methanol to a final concentration suitable for injection (e.g., 10-20 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.[16]
-
Detection: UV detection at a relevant wavelength (determined by UV scan) and/or mass spectrometry.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]
-
Analysis: Scan for the protonated molecular ion [M+H]⁺ of Tanuxiciclib.
-
-
Data Analysis:
-
Assess the purity by calculating the area percentage of the main peak in the UV chromatogram.
-
Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the theoretical mass of Tanuxiciclib.
-
Protocol 2: Assessing Solubility in Cell Culture Media
This protocol provides a method for estimating the kinetic solubility of Tanuxiciclib in your experimental medium.[18]
-
Preparation:
-
Prepare serial dilutions of a 10 mM Tanuxiciclib stock in DMSO in a 96-well plate.
-
In a separate clear, flat-bottom 96-well plate, add your complete cell culture medium (pre-warmed to 37°C).
-
-
Procedure:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the plate containing the medium. This should result in your final desired assay concentrations. Include a DMSO-only control.
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm.
-
-
Analysis:
-
An increase in absorbance compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is the estimated kinetic solubility.
-
Signaling Pathway
Caption: Simplified signaling pathway for CDK4/6 inhibition by Tanuxiciclib.
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromforum.org [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. ovid.com [ovid.com]
- 7. A Rapid and Sensitive Bioanalytical LC-MS/MS Method for the Quantitation of a Novel CDK5 Inhibitor 20–223 (CP668863) in Plasma: Application to in vitro Metabolism and Plasma Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
interpreting unexpected results with Tanuxiciclib trihydrochloride
Welcome to the technical support center for Tanuxiciclib (B12429978) trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tanuxiciclib trihydrochloride?
This compound is a cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[3] By inhibiting CDKs, Tanuxiciclib can block cell cycle progression, leading to anti-proliferative effects in cancer cells. The precise CDK selectivity profile of Tanuxiciclib is not extensively detailed in publicly available literature; therefore, its effects may be due to the inhibition of one or more CDK isoforms.
Q2: My cells are not undergoing apoptosis after Tanuxiciclib treatment, but they have stopped proliferating. What could be the reason?
This is a common and expected observation with many CDK inhibitors. Instead of inducing apoptosis, CDK inhibitors, particularly those targeting CDK4/6, can drive cells into a state of cellular senescence, which is a stable form of cell cycle arrest.[4][5][6] The cellular outcome—senescence versus apoptosis—can be dependent on the genetic background of the cells, such as their p53 status, and the specific CDK isoforms inhibited.[7][8]
Q3: I am observing a paradoxical increase in the phosphorylation of some proteins after treatment. Is this expected?
While seemingly counterintuitive for a kinase inhibitor, paradoxical effects can occur. This could be due to a number of factors, including:
-
Feedback loops: Inhibition of one kinase can sometimes lead to the compensatory activation of other signaling pathways.
-
Off-target effects: Tanuxiciclib may inhibit other kinases or cellular proteins at higher concentrations, leading to unexpected signaling events.[9]
-
Complex formation: Some CDK inhibitors have been shown to paradoxically stabilize cyclin D-CDK4/6 complexes, which could alter substrate phosphorylation.[9]
Q4: After initial sensitivity, my cancer cell lines are developing resistance to Tanuxiciclib. What are the potential mechanisms?
Resistance to CDK inhibitors is a significant challenge. Common mechanisms include:
-
Loss of Retinoblastoma (RB) protein function: RB is a key substrate of CDK4/6, and its loss can render cells insensitive to CDK4/6 inhibition.[4]
-
Upregulation of other cell cycle proteins: Increased expression of cyclins like Cyclin E1 can bypass the requirement for CDK4/6 activity.[9]
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote proliferation independently of CDK4/6.[4]
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects
Symptoms: High variability in cell viability or proliferation assays between experiments.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Compound Instability | This compound solution may be unstable with repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a consistent seeding density and allow cells to adhere and enter logarithmic growth phase before adding the compound. |
| Assay Timing | The optimal incubation time for observing an effect can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Solubility Issues | Poor solubility of the compound in your culture medium can lead to inconsistent effective concentrations. Ensure complete dissolution of the compound in your vehicle (e.g., DMSO) before further dilution in media. The supplier notes that hygroscopic DMSO can impact solubility.[1] |
Issue 2: Unexpected Cell Morphology Changes or Cytotoxicity in Control Cells
Symptoms: Control (vehicle-treated) cells show signs of stress, death, or altered morphology.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to some cell lines. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including your untreated controls. |
| Contamination | Microbial contamination can affect cell health and experimental outcomes. Regularly check your cell cultures for any signs of contamination and practice good aseptic technique. |
| Cell Line Health | Cells that are unhealthy, have been in culture for too long (high passage number), or are grown to confluence can respond differently to treatment. Use low-passage, healthy cells for your experiments. |
Issue 3: Discrepancy Between Cell Cycle Arrest and Apoptosis Induction
Symptoms: Strong G1 arrest is observed (e.g., via flow cytometry), but markers of apoptosis (e.g., cleaved caspase-3) are not significantly increased.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Induction of Senescence | As mentioned in the FAQs, the primary outcome may be senescence. Perform a senescence-associated β-galactosidase (SA-β-gal) assay to test for this phenotype.[4] |
| p53 Status of Cells | The induction of apoptosis by some CDK inhibitors can be p53-dependent.[8] Verify the p53 status of your cell line. In p53-deficient cells, senescence may be the more likely outcome. |
| Insufficient Drug Concentration or Exposure Time | Higher concentrations or longer exposure times may be required to push cells from cell cycle arrest towards apoptosis. Perform a dose-response and time-course experiment and analyze markers for both arrest and apoptosis. |
| Off-Target Effects at High Concentrations | At higher concentrations, off-target effects may become more prominent and could influence the cellular outcome. It is crucial to determine the IC50 and work within a relevant concentration range. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 2X stock of this compound in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the 2X compound solution to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Western Blot Analysis for Cell Cycle and Apoptosis Markers
-
Cell Lysis: After treatment with Tanuxiciclib, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Rb, Cyclin D1, p21, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
Visualizations
Caption: The CDK/Rb/E2F pathway and the inhibitory action of Tanuxiciclib.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tanuxiciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity | The EMBO Journal [link.springer.com]
- 9. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing incubation time for Tanuxiciclib trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments with Tanuxiciclib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclin-dependent kinase (CDK) inhibitor.[1] CDKs are key regulators of the cell cycle. By inhibiting specific CDKs, Tanuxiciclib can block cell cycle progression, leading to an arrest at specific checkpoints. While the precise selectivity profile for Tanuxiciclib is not detailed in the provided information, CDK inhibitors commonly target CDK4 and CDK6, which control the G1-S phase transition.[2] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest.
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time for this compound is cell-line dependent and should be determined empirically. A time-course experiment is recommended. Here are the key steps:
-
Determine the cell doubling time: Seed your cells and measure their growth rate to understand their cell cycle length.
-
Select a concentration: Based on literature for similar CDK inhibitors or a preliminary dose-response experiment, choose a concentration of Tanuxiciclib expected to be effective.
-
Set up a time-course experiment: Treat your cells with Tanuxiciclib and harvest them at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analyze the endpoint: Measure your desired outcome, such as cell viability, cell cycle distribution (e.g., by flow cytometry to detect G1 arrest), or inhibition of downstream signaling. The optimal incubation time will be the point at which you observe the maximal desired effect.
Q3: Should I expect to see a G1 cell cycle arrest with this compound?
A3: Yes, if this compound inhibits CDK4 and CDK6, a G1 cell cycle arrest is the expected outcome in retinoblastoma (Rb)-proficient cell lines. The effectiveness of CDK4/6 inhibitors is often dependent on a functional Rb protein. In Rb-deficient cells, the G1/S checkpoint is compromised, and these cells may be resistant to CDK4/6 inhibition.
Q4: Can the G1 arrest induced by this compound be reversed?
A4: For many CDK4/6 inhibitors, the induced G1 cell cycle arrest is reversible. Upon removal of the inhibitor, cells can re-enter the cell cycle. This property can be exploited in experimental designs, for example, to synchronize cell populations. To test for reversibility, treat cells with Tanuxiciclib for a specified time to induce G1 arrest, then wash out the compound and replace it with fresh media. Monitor the cells at different time points after washout for re-entry into the S, G2, and M phases of the cell cycle using methods like flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding: Uneven cell distribution can lead to variable results. | Ensure a single-cell suspension before plating and mix thoroughly. |
| Edge effects: Evaporation from wells on the plate's perimeter can alter media concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS. | |
| Compound precipitation: The inhibitor may precipitate at high concentrations. | Visually inspect wells for precipitate. Consider adjusting the solvent or the highest concentration tested. | |
| No observable G1 arrest after treatment | Rb-deficient cell line: The cell line may lack a functional Rb protein, a key target for CDK4/6 inhibitors. | Confirm the Rb status of your cell line through literature search or Western blot. |
| Insufficient drug concentration or incubation time: The dose or duration of treatment may be too low to elicit a response. | Perform a dose-response and/or a time-course experiment to optimize these parameters. | |
| Compensatory mechanisms: Cells may develop resistance by upregulating other cell cycle components. | Investigate potential resistance mechanisms, such as Cyclin E1/CDK2 pathway activation. | |
| Increased sub-G1 peak in cell cycle analysis | Apoptosis: The inhibitor may be inducing programmed cell death at the tested concentration and incubation time. | This can be a desired outcome. Confirm apoptosis using an independent method like Annexin V staining. |
| Unexpected cell toxicity | Off-target effects: At high concentrations, the inhibitor might affect other kinases or cellular processes. | Perform a dose-response curve to identify a concentration that is both effective and minimally toxic. |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells at the final concentration. | Run a vehicle-only control to assess the toxicity of the solvent. Ensure the final solvent concentration is low and consistent across all treatments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a general method for determining the optimal incubation time for this compound by measuring its effect on cell viability over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Prepare serial dilutions of Tanuxiciclib in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing different concentrations of Tanuxiciclib or the vehicle control.
-
Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Viability Measurement:
-
At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells for each time point.
-
Plot cell viability versus incubation time for each concentration of Tanuxiciclib.
-
The optimal incubation time is the duration that provides a significant and desired level of growth inhibition.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Tanuxiciclib or vehicle control for the predetermined incubation times.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Compare the cell cycle distribution of Tanuxiciclib-treated cells to the vehicle-treated control. An effective G1 arrest will show an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to CDK4/6 Inhibitors: Profiling Tanuxiciclib Trihydrochloride and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly reshaped by the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These targeted agents have demonstrated considerable efficacy, particularly in hormone receptor-positive (HR+) breast cancer. This guide provides a comparative analysis of Tanuxiciclib trihydrochloride and other prominent CDK4/6 inhibitors, with a special focus on Auceliciclib, a novel inhibitor with promising clinical data. Due to the limited publicly available information on this compound, this guide will primarily focus on the preclinical and clinical data of Auceliciclib in comparison to the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Introduction to CDK4/6 Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDK4 and CDK6 are key enzymes that, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing the cell to progress from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the catalytic activity of these kinases, thereby restoring cell cycle control and inducing G1 arrest.
Overview of Investigated CDK4/6 Inhibitors
While "this compound" is identified as a CDK inhibitor, detailed public information regarding its preclinical and clinical development is scarce. In contrast, substantial data is available for Auceliciclib (also known as Ulecaciclib or AU3-14), an orally bioavailable, selective, and potent CDK4/6 inhibitor. A key distinguishing feature of Auceliciclib is its ability to cross the blood-brain barrier, opening therapeutic possibilities for brain malignancies such as glioblastoma.[1]
The established CDK4/6 inhibitors included in this comparison are:
-
Palbociclib (Ibrance®) : The first-in-class CDK4/6 inhibitor approved by the FDA.
-
Ribociclib (Kisqali®) : Another widely used CDK4/6 inhibitor in combination with endocrine therapy.
-
Abemaciclib (Verzenio®) : A potent CDK4/6 inhibitor with additional activity against other kinases and notable single-agent efficacy.
Quantitative Comparison of Preclinical Data
The following tables summarize the available quantitative data for Auceliciclib and the three FDA-approved CDK4/6 inhibitors.
Table 1: In Vitro Potency of CDK4/6 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| Auceliciclib | CDK4/Cyclin D1 | 0.2[2] | - |
| CDK6/Cyclin D3 | 3[2] | - | |
| Palbociclib | CDK4/Cyclin D1 | - | 11 |
| CDK6/Cyclin D3 | - | 16 | |
| Ribociclib | CDK4/Cyclin D1 | - | 10 |
| CDK6/Cyclin D3 | - | 39 | |
| Abemaciclib | CDK4/Cyclin D1 | - | 2 |
| CDK6/Cyclin D3 | - | 4 |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Data for Palbociclib, Ribociclib, and Abemaciclib are compiled from various sources and may vary depending on the specific assay conditions.
Clinical Development and Efficacy
Auceliciclib is currently in Phase 1/2 clinical trials for advanced solid tumors, with a particular focus on glioblastoma multiforme (GBM).[3][4] The ongoing ATTACK-1 trial is a Phase 1/2 study evaluating Auceliciclib as a monotherapy and in combination with temozolomide (B1682018) in patients with recurrent/refractory GBM.[5] Initial results from the Phase 1 portion of the study have shown that Auceliciclib is safe and well-tolerated.[3]
Table 2: Overview of Key Clinical Trials
| Inhibitor | Trial Name | Phase | Indication | Key Outcomes |
| Auceliciclib | ATTACK-1 | I/II | Advanced Solid Tumors, Glioblastoma | Safe and well-tolerated as monotherapy and in combination with temozolomide.[3] |
| Palbociclib | PALOMA-2 | III | HR+/HER2- Advanced Breast Cancer | Significantly improved progression-free survival (PFS) in combination with letrozole. |
| Ribociclib | MONALEESA-2 | III | HR+/HER2- Advanced Breast Cancer | Demonstrated a significant PFS benefit in combination with letrozole. |
| Abemaciclib | MONARCH 3 | III | HR+/HER2- Advanced Breast Cancer | Showed a significant improvement in PFS when combined with an aromatase inhibitor. |
Experimental Protocols
Cell-Free Kinase Inhibition Assay (for Ki determination of Auceliciclib)
A standard in vitro kinase assay would be utilized to determine the inhibitor constant (Ki) of Auceliciclib against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes. The general steps are as follows:
-
Reagents : Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a suitable substrate (e.g., a peptide derived from the retinoblastoma protein), ATP, and the test inhibitor (Auceliciclib) at various concentrations.
-
Assay Procedure :
-
The kinase, substrate, and inhibitor are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
-
Data Analysis : The rate of the kinase reaction is measured at different inhibitor concentrations. The Ki is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cell Proliferation Assay (General Protocol)
To assess the anti-proliferative activity of CDK4/6 inhibitors on cancer cell lines, a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT assay is commonly used.
-
Cell Culture : Cancer cell lines of interest (e.g., breast cancer or glioblastoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment : The cells are treated with a range of concentrations of the CDK4/6 inhibitor for a specified period (e.g., 72 hours).
-
Quantification of Cell Viability :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan (B1609692). The formazan is then solubilized, and the absorbance is measured.
-
CyQUANT Assay : This assay uses a green fluorescent dye that binds to cellular nucleic acids. After lysing the cells, the fluorescence is measured, which is proportional to the cell number.
-
-
Data Analysis : The absorbance or fluorescence values are plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of cell proliferation is inhibited) is determined using a dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of CDK4/6 Inhibition
References
A Comparative Guide to CDK4/6 Inhibitors: Auceliciclib and Palbociclib in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has established a strong clinical foothold. Auceliciclib (also known as Ulecaciclib), a newer entrant, is showing promise in preclinical and early clinical studies, with a potential to address unmet needs in cancers with central nervous system (CNS) involvement. This guide provides an objective comparison of the available efficacy data for Auceliciclib and Palbociclib, supported by detailed experimental methodologies.
Mechanism of Action: Targeting the Cell Cycle Engine
Both Auceliciclib and Palbociclib are selective inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. These inhibitors work by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[1][2]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies between Auceliciclib and Palbociclib are limited in the public domain. However, by compiling available data, we can draw some initial comparisons.
In Vitro Potency
Information regarding the half-maximal inhibitory concentration (IC50) of Auceliciclib in various cancer cell lines is not extensively available in publicly accessible literature. However, one source indicates its potent enzymatic inhibitory activity with Ki values of 0.2 nM for CDK4/Cyclin D1 and 3 nM for CDK6/Cyclin D3.[3]
Palbociclib has been more extensively characterized in preclinical studies. Its IC50 values vary across different cancer cell lines, demonstrating particular potency in estrogen receptor-positive (ER+) breast cancer cell lines.
Table 1: In Vitro Potency (IC50) of Palbociclib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Palbociclib IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 3.14 | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 29.69 | [4] |
| MDA-MB-435 | Breast Cancer | 0.066 | [5] |
| Colo-205 | Colon Carcinoma | 0.04 - 0.17 | [5] |
| MDA-MB-175 | Breast Cancer (ER+, HER2-amplified) | Data not specified, but sensitive | [5] |
| ZR-75-30 | Breast Cancer (ER+, HER2-amplified) | Data not specified, but sensitive | [5] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Key Differentiator: Blood-Brain Barrier Permeability
A significant potential advantage of Auceliciclib is its ability to cross the blood-brain barrier.[6] This characteristic is particularly relevant for the treatment of primary brain tumors like glioblastoma and brain metastases from other cancers, which remain challenging to treat with many systemic therapies. Palbociclib's ability to penetrate the CNS is considered limited.
Clinical Efficacy and Development
Palbociclib
Palbociclib, in combination with endocrine therapy, is a well-established treatment for HR+/HER2- advanced or metastatic breast cancer. Its efficacy has been demonstrated in several large-scale clinical trials, including the PALOMA series. These studies have consistently shown a significant improvement in progression-free survival (PFS) for patients treated with Palbociclib plus an aromatase inhibitor or fulvestrant (B1683766) compared to endocrine therapy alone.
Auceliciclib
Auceliciclib is in an earlier stage of clinical development. The ATTACK-1 trial, a Phase 1/2 open-label study, has evaluated the safety, tolerability, and pharmacokinetics of Auceliciclib as a monotherapy in patients with advanced solid tumors and in combination with temozolomide (B1682018) for recurrent/refractory glioblastoma.[2][7][8]
The Phase 1 part of the study has been completed and has shown that Auceliciclib is safe and well-tolerated.[2][9] The trial is now progressing to a Phase 2 stage, with a focus on glioblastoma patients.[9] While detailed efficacy data from the ATTACK-1 trial are not yet fully published, the successful completion of the initial phase and advancement to the next stage are encouraging.[2][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the preclinical evaluation of CDK4/6 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of CDK4 and CDK6.
Protocol (based on ADP-Glo™ Kinase Assay): [10]
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Auceliciclib, Palbociclib) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol (using CCK-8):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Rb Phosphorylation
Objective: To confirm the mechanism of action by assessing the phosphorylation status of Rb.[11]
Protocol: [12]
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Rb.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitors on cell cycle distribution.[13]
Protocol (using Propidium (B1200493) Iodide staining): [14][15]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for a desired period (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Palbociclib has fundamentally changed the treatment landscape for HR+/HER2- breast cancer. Auceliciclib, with its distinct ability to penetrate the blood-brain barrier, holds significant promise for treating cancers with CNS involvement, a critical unmet medical need. While direct comparative efficacy data is still emerging, the available information suggests that both are potent CDK4/6 inhibitors.
Future research should focus on head-to-head preclinical studies to directly compare the potency and selectivity of Auceliciclib and Palbociclib across a broad panel of cancer cell lines. Furthermore, the eagerly awaited efficacy results from the Phase 2 stage of the ATTACK-1 trial will be crucial in defining the clinical potential of Auceliciclib, particularly in the challenging treatment landscape of glioblastoma and other brain malignancies. The continued investigation of these and other CDK4/6 inhibitors will undoubtedly lead to more refined and effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aucentra.com [aucentra.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. New drug being trialled for aggressive brain cancer - News and events - University of South Australia [unisa.edu.au]
- 7. aucentra.com [aucentra.com]
- 8. anzctr.org.au [anzctr.org.au]
- 9. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to CDK Inhibitors: Validating the Effect on Retinoblastoma (Rb) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tanuxiciclib trihydrochloride and other prominent cyclin-dependent kinase (CDK) inhibitors, focusing on the validation of their effects on Retinoblastoma (Rb) protein phosphorylation. The objective is to offer a clear, data-driven comparison to aid in research and development decisions.
Introduction to Rb Phosphorylation and CDK Inhibition
The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a gatekeeper of the cell cycle. Its activity is primarily regulated by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Cyclin-dependent kinases, particularly CDK4 and CDK6, in complex with cyclin D, phosphorylate Rb. This hyperphosphorylation leads to the release of E2F, thereby allowing cell cycle progression. In many cancers, the CDK/Cyclin D/Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
CDK inhibitors are a class of targeted therapies designed to block the activity of CDKs, thereby preventing Rb phosphorylation and halting the cell cycle. This guide focuses on this compound and compares its expected mechanism with the well-documented effects of Palbociclib, Abemaciclib, and Ribociclib.
Comparative Analysis of CDK Inhibitors on Rb Phosphorylation
The following table summarizes the available quantitative data on the inhibition of Rb phosphorylation by various CDK inhibitors. This data is primarily derived from in vitro studies using cancer cell lines.
| Compound | Target | Cell Line | Assay | Endpoint | IC50 / Effect | Citation |
| This compound | CDK inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Palbociclib | CDK4/6 | T47D (breast cancer) | Western Blot | pRb (Ser780) | Concentration-dependent inhibition | [1] |
| Abemaciclib | CDK4/6 | Multiple sarcoma cell lines | Western Blot | pRb | Rb-dependent response | |
| Ribociclib | CDK4/6 | Renal Cell Carcinoma cell lines | Western Blot | pRb (Ser807/811, Ser795) | Dose-dependent reduction in sensitive cell lines |
Note: While this compound is classified as a CDK inhibitor, specific quantitative data regarding its IC50 value for Rb phosphorylation is not publicly available at the time of this publication. Its mechanism of action is expected to be similar to other CDK4/6 inhibitors, leading to a reduction in phosphorylated Rb.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating these inhibitors, the following diagrams are provided.
Caption: The CDK-Rb signaling pathway and the point of intervention for CDK inhibitors.
Caption: A generalized experimental workflow for the comparative validation of CDK inhibitors.
Experimental Protocols
Western Blotting for Phospho-Rb (pRb)
This protocol outlines the steps to quantify the levels of phosphorylated Rb in cell lysates following treatment with CDK inhibitors.
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells (e.g., MCF-7, T47D) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Palbociclib, Abemaciclib, Ribociclib, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811) overnight at 4°C.
-
Also, probe separate blots with antibodies against total Rb and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to pRb, total Rb, and the loading control.
-
Normalize the pRb signal to the total Rb signal and then to the loading control to determine the relative change in Rb phosphorylation across different treatments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CDK inhibitors.
1. Cell Seeding and Treatment:
-
Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each CDK inhibitor and a vehicle control.
2. MTT Incubation and Formazan (B1609692) Solubilization:
-
After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
3. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value for each compound.
Conclusion
The validation of a CDK inhibitor's effect on Rb phosphorylation is a critical step in its preclinical development. While Palbociclib, Abemaciclib, and Ribociclib have well-documented inhibitory effects on this pathway, further quantitative studies are needed to fully characterize the potency of this compound. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such comparative analyses, which are essential for advancing novel cancer therapeutics.
References
Unveiling the Cellular Activity of Tanuxiciclib Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tanuxiciclib trihydrochloride is a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents. This guide provides a comparative overview of the available preclinical data on the activity of this compound across different cancer cell lines, alongside detailed experimental protocols to facilitate further research and validation.
Mechanism of Action: Targeting the Cell Cycle Engine
Tanuxiciclib, like other CDK inhibitors, exerts its anti-cancer effects by interfering with the progression of the cell cycle. The primary molecular target of this class of drugs is the cyclin-dependent kinase family. By binding to the ATP-binding pocket of these kinases, Tanuxiciclib blocks their enzymatic activity. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).
In a normal cell cycle, the phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDKs, Tanuxiciclib prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking the G1-S transition and inducing cell cycle arrest in the G1 phase. This ultimately inhibits tumor cell proliferation.
Caption: The Cyclin D-CDK4/6-Rb-E2F signaling pathway is a critical regulator of the G1-S phase transition in the cell cycle.
Cross-Validation of In Vitro Activity
Currently, specific quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in a wide range of cancer cell lines is not extensively available in the public domain. However, based on its classification as a CDK inhibitor, its activity is expected to be most pronounced in cancer cells that are dependent on the CDK4/6-Rb pathway for proliferation.
To facilitate comparative analysis, researchers can assess the potency of this compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon). Below is a template for presenting such comparative data.
Table 1: Comparative In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Breast Cancer | |||
| MCF-7 | ER+, PR+, HER2- | Data to be determined | Rb-proficient |
| MDA-MB-231 | Triple-Negative | Data to be determined | Rb-proficient |
| T-47D | ER+, PR+, HER2- | Data to be determined | Rb-proficient |
| Lung Cancer | |||
| A549 | Non-Small Cell | Data to be determined | Rb-proficient |
| H460 | Large Cell | Data to be determined | Rb-proficient |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | Data to be determined | Rb-proficient |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Rb-proficient |
IC50 values should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound. These protocols are based on standard methodologies for evaluating CDK inhibitors and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for CDK Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780/807/811), anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p27, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells (including floating and adherent cells), wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of this compound activity in different cell lines.
Caption: A generalized workflow for the in vitro characterization of this compound.
Preclinical Synergistic Effects of Tanuxiciclib Trihydrochloride in Combination Therapies
Tanuxiciclib trihydrochloride (Auceliciclib), a potent and selective CDK4/6 inhibitor, is currently under investigation for its synergistic potential with other anti-cancer agents, particularly in the treatment of aggressive cancers like glioblastoma (GBM). Preclinical evidence has suggested a synergistic relationship between Tanuxiciclib and the standard-of-care chemotherapy agent temozolomide (B1682018) (TMZ), providing a strong rationale for their combined use in clinical settings.
This guide provides an objective comparison of the performance of Tanuxiciclib in combination with other drugs, supported by available preclinical data. The focus is on the synergistic effects observed in glioblastoma models, which have paved the way for ongoing clinical trials.
Tanuxiciclib and Temozolomide: A Synergistic Combination for Glioblastoma
Preclinical studies have demonstrated that the combination of Tanuxiciclib and temozolomide results in a synergistic anti-tumor effect in glioblastoma models. This synergy is the basis for the ongoing ATTACK-1 Phase 1/2 clinical trial, which is evaluating the safety and efficacy of this combination in patients with recurrent/refractory GBM.[1][2][3][4] While specific quantitative data from these preclinical studies are not yet publicly available in peer-reviewed publications, the initiation of the combination arm of the clinical trial was based on these encouraging findings.[1]
Mechanism of Action and Rationale for Combination
Tanuxiciclib, as a CDK4/6 inhibitor, functions by blocking the activity of cyclin-dependent kinases 4 and 6. These kinases are crucial for the G1-S phase transition in the cell cycle. By inhibiting CDK4/6, Tanuxiciclib effectively halts cell cycle progression and induces a cytostatic effect, thereby inhibiting cancer cell proliferation.
Temozolomide, on the other hand, is an alkylating agent that damages DNA in cancer cells, leading to apoptosis. The combination of a cell cycle inhibitor like Tanuxiciclib with a DNA-damaging agent like TMZ is hypothesized to be synergistic for the following reasons:
-
Enhanced Cell Cycle Arrest: Tanuxiciclib-induced G1 arrest may prevent cancer cells from repairing the DNA damage caused by TMZ, thereby increasing the efficacy of the alkylating agent.
-
Overcoming Resistance: Combination therapy may help to overcome potential mechanisms of resistance to either drug when used as a monotherapy.
The ability of Tanuxiciclib to cross the blood-brain barrier, a significant challenge in treating brain tumors, further strengthens the rationale for its use in glioblastoma.[2][5]
Signaling Pathway of Tanuxiciclib Action
The following diagram illustrates the mechanism of action of Tanuxiciclib in inhibiting the CDK4/6 pathway, which is frequently dysregulated in cancer.
Caption: Mechanism of action of Tanuxiciclib in the CDK4/6-pRb pathway.
Experimental Protocols
While specific protocols for the preclinical studies of Tanuxiciclib in combination with temozolomide are not yet published, a general methodology for assessing synergistic effects in vitro is provided below as a reference for researchers.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining Tanuxiciclib and temozolomide on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Cell culture medium and supplements
-
This compound
-
Temozolomide
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Tanuxiciclib and temozolomide in an appropriate solvent (e.g., DMSO). Create a matrix of serial dilutions for both single agents and their combinations at a constant ratio.
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours). Include a vehicle control group.
-
Cell Viability Assay: After the treatment period, assess cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the synergistic effects of drug combinations in preclinical in vitro and in vivo models.
Caption: A generalized workflow for preclinical evaluation of drug synergy.
Conclusion
The preclinical data, although not yet fully published, strongly suggests a synergistic interaction between Tanuxiciclib and temozolomide in glioblastoma models. This has provided a solid foundation for the clinical investigation of this combination therapy. As data from the ATTACK-1 trial becomes available, a more comprehensive understanding of the clinical potential of this synergistic combination will emerge, hopefully offering a new therapeutic option for patients with this challenging disease. Researchers are encouraged to monitor for forthcoming publications that will provide detailed quantitative data and experimental protocols from the pivotal preclinical studies.
References
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: Tanuxiciclib and Abemaciclib
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: This guide is intended to provide a comprehensive, data-driven comparison of Tanuxiciclib and Abemaciclib (B560072). However, a thorough review of publicly available scientific literature and clinical trial data has revealed a significant disparity in the available information for these two molecules. While Abemaciclib is a well-characterized, FDA-approved drug with extensive preclinical and clinical data, Tanuxiciclib is identified as a cyclin-dependent kinase (CDK) inhibitor with minimal detailed public information regarding its specific targets, mechanism of action, or any associated in vivo, preclinical, or clinical studies[1][2][3].
Therefore, a direct, quantitative head-to-head comparison with supporting experimental data is not feasible at this time. This guide will proceed by providing a detailed profile of Abemaciclib, including its mechanism of action, experimental data, and established protocols, while clearly noting the absence of comparable data for Tanuxiciclib.
Abemaciclib: A Profile of a CDK4/6 Inhibitor
Abemaciclib is an orally administered, selective, and potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[4][5][6] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][7]
Mechanism of Action
Abemaciclib functions by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway, which is a critical regulator of the cell cycle.[4][8] In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation.[9] Abemaciclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[10] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3] This ultimately leads to G1 cell cycle arrest and an inhibition of tumor growth.[11][12] Notably, some studies suggest that abemaciclib has a broader kinase inhibition profile at higher concentrations, which may contribute to its distinct clinical activity.[13][14][15]
Preclinical and Clinical Efficacy
Abemaciclib has demonstrated significant antitumor activity in both preclinical models and clinical trials.
Table 1: Preclinical Activity of Abemaciclib
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (CDK4/cyclin D1) | 2 nmol/L | Biochemical Assay | [6] |
| IC50 (CDK6/cyclin D3) | 5 nmol/L | Biochemical Assay | [6] |
| In Vivo Activity | Tumor growth inhibition and regression | ER+ breast cancer xenograft models | [12][16][17] |
Table 2: Key Clinical Trial Results for Abemaciclib in HR+, HER2- Advanced Breast Cancer
| Trial | Treatment Arms | Key Efficacy Endpoint | Result | Reference |
| MONARCH 1 (Phase II) | Abemaciclib monotherapy (heavily pretreated patients) | Objective Response Rate (ORR) | 19.7% | [18][19] |
| MONARCH 2 (Phase III) | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | Median Progression-Free Survival (PFS) | 16.4 months vs. 9.3 months | [7][19] |
| MONARCH 3 (Phase III) | Abemaciclib + nonsteroidal aromatase inhibitor (NSAI) vs. Placebo + NSAI | Median Progression-Free Survival (PFS) | 28.2 months vs. 14.8 months | [19] |
| monarchE (Phase III) | Adjuvant Abemaciclib + Endocrine Therapy (ET) vs. ET alone (high-risk early breast cancer) | Invasive Disease-Free Survival (IDFS) | Significant improvement with Abemaciclib | [20] |
Experimental Protocols
The evaluation of CDK4/6 inhibitors like Abemaciclib typically involves a series of standardized in vitro and in vivo assays.
1. Kinase Inhibition Assays:
-
Objective: To determine the potency and selectivity of the compound against target kinases.
-
Methodology: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes are incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a peptide derived from Rb) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
2. Cell Proliferation Assays:
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Methodology: Cancer cell lines (e.g., MCF-7, T47D for ER+ breast cancer) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (typically 3-7 days). Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively. The GI50 (concentration for 50% growth inhibition) is determined.
3. Cell Cycle Analysis:
-
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Methodology: Cells are treated with the inhibitor for a defined period (e.g., 24-48 hours). Subsequently, cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI). The DNA content of individual cells is then analyzed by flow cytometry. An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases indicate G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Abemaciclib - NCI [cancer.gov]
- 6. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 7. aacr.org [aacr.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer | Semantic Scholar [semanticscholar.org]
- 13. Comparison of three similar frontline breast cancer drugs reveals important differences - ecancer [ecancer.org]
- 14. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 15. docwirenews.com [docwirenews.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Abemaciclib Combined With Endocrine Therapy for the Adjuvant Treatment of HR+, HER2-, Node-Positive, High-Risk, Early Breast Cancer (monarchE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclin-Dependent Kinase Inhibitors: A Comparative Guide
Introduction
This guide provides a comprehensive framework for assessing the specificity of cyclin-dependent kinase (CDK) inhibitors, a critical aspect of their preclinical and clinical development. Specificity, the ability of a drug to interact with its intended target over other proteins, is paramount in determining both efficacy and safety. While this guide was initially intended to focus on Tanuxiciclib trihydrochloride, a thorough search of publicly available scientific literature and databases did not yield the specific quantitative data required for a detailed comparative analysis of its kinase selectivity.
Therefore, to fulfill the structural and content requirements of this guide, we will use the well-characterized and FDA-approved CDK4/6 inhibitor, Palbociclib (Ibrance®) , as a representative example. The methodologies and comparative framework presented here are directly applicable to the assessment of this compound or any other kinase inhibitor once the relevant experimental data becomes available.
This guide will objectively compare the performance of Palbociclib with other CDK4/6 inhibitors, provide supporting experimental data in tabular format, detail the protocols for key experiments, and use visualizations to illustrate relevant pathways and workflows. This information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of three prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—against a panel of cyclin-dependent kinases. Lower IC50 values indicate higher potency. This data is crucial for understanding the relative selectivity of these compounds.
| Kinase Target | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/cyclin D1 | 11 | 10 | 2 |
| CDK6/cyclin D3 | 16 | 39 | 10 |
| CDK1/cyclin B | >10,000 | >1,000 | 300 |
| CDK2/cyclin E | >10,000 | >1,000 | 65 |
| CDK5/p25 | >10,000 | >1,000 | 460 |
| CDK7/cyclin H | >10,000 | >1,000 | 300 |
| CDK9/cyclin T1 | >10,000 | >1,000 | 4 |
Note: The IC50 values presented are compiled from various sources and may differ slightly between studies due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accuracy of specificity assessment, detailed and standardized experimental protocols are essential. Below are methodologies for two key types of assays used to characterize kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., a peptide containing the Rb protein phosphorylation site)
-
ATP
-
Test inhibitor (e.g., Palbociclib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Prepare a solution containing the kinase, substrate, and ATP.
-
Kinase Reaction: Add the kinase/substrate/ATP solution to the wells of the assay plate. Add the serially diluted inhibitor to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells.
Objective: To determine the intracellular affinity of an inhibitor for a specific kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK4-NanoLuc®)
-
Plasmid encoding the relevant cyclin partner (e.g., Cyclin D1)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase of interest
-
Test inhibitor (e.g., Palbociclib)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence at two wavelengths (for BRET ratio)
Procedure:
-
Cell Transfection: Co-transfect the HEK293 cells with the CDK4-NanoLuc® and Cyclin D1 plasmids and plate them in the assay plates. Incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test inhibitor. Add the NanoBRET™ Tracer and the serially diluted inhibitor to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The binding of the test inhibitor will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for intracellular target engagement.
Mandatory Visualizations
Diagrams are provided below to illustrate key biological and experimental concepts.
Caption: The CDK4/6-Rb signaling pathway, a key regulator of the G1-S phase transition in the cell cycle.
Caption: A typical experimental workflow for assessing the specificity and efficacy of a kinase inhibitor.
Biomarker Validation for Tanuxiciclib Trihydrochloride Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers to predict sensitivity to Tanuxiciclib trihydrochloride, a cyclin-dependent kinase (CDK) inhibitor. Due to the limited publicly available data specific to Tanuxiciclib, this document draws upon established principles and data from other CDK inhibitors, particularly selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib, to propose a comprehensive validation strategy.
Introduction to Tanuxiciclib and the Role of CDKs in Cancer
Key Biomarker Candidates for CDK Inhibitor Sensitivity
The efficacy of CDK inhibitors is intrinsically linked to the status of the cell cycle regulatory machinery. The retinoblastoma (Rb) protein is a critical tumor suppressor that, when active, prevents entry into the S phase of the cell cycle. CDK4 and CDK6, in complex with Cyclin D, phosphorylate and inactivate Rb, thus promoting cell cycle progression. Therefore, the integrity of the Rb pathway is a primary determinant of sensitivity to CDK4/6 inhibitors.
Table 1: Potential Biomarkers for Sensitivity and Resistance to CDK Inhibitors
| Biomarker Category | Biomarker | Expected Association with Sensitivity | Expected Association with Resistance | Rationale |
| Cell Cycle Regulation | Retinoblastoma (Rb) Protein Expression | Present (functional) | Absent or non-functional | CDK4/6 inhibitors require functional Rb to exert their anti-proliferative effects. Loss of Rb leads to uncontrolled cell cycle progression independent of CDK4/6 activity. |
| Cyclin D1 (CCND1) Amplification/Overexpression | Potential Sensitivity | Potential Resistance | While a direct therapeutic target, high levels of Cyclin D1 may require higher drug concentrations for inhibition and could contribute to resistance. | |
| Cyclin E1 (CCNE1) Amplification/Overexpression | No direct association | Resistance | Cyclin E1/CDK2 acts downstream of CDK4/6 and can independently phosphorylate Rb, bypassing CDK4/6 inhibition. | |
| p16 (CDKN2A) Deletion/Inactivation | Potential Sensitivity | No direct association | p16 is a natural inhibitor of CDK4/6. Its loss leads to hyperactivation of the CDK4/6-Rb pathway, potentially increasing dependence on this pathway and sensitivity to its inhibition. | |
| Signaling Pathways | Fibroblast Growth Factor Receptor (FGFR) Pathway Alterations | No direct association | Resistance | Activation of FGFR signaling can promote cell cycle progression through alternative pathways, reducing reliance on the CDK4/6 axis. |
| PI3K/AKT/mTOR Pathway Alterations | No direct association | Resistance | Constitutive activation of this pathway can drive cell proliferation independently of CDK4/6 signaling. |
Comparative Analysis with Alternative CDK Inhibitors
Several CDK4/6 inhibitors are currently approved and serve as important comparators for Tanuxiciclib.
Table 2: Comparison of Tanuxiciclib with Approved CDK4/6 Inhibitors
| Feature | This compound | Palbociclib (Ibrance®) | Ribociclib (Kisqali®) | Abemaciclib (Verzenio®) |
| Target | Cyclin-Dependent Kinase (CDK) inhibitor (specific CDKs not detailed) | CDK4 and CDK6 | CDK4 and CDK6 | CDK4 and CDK6 |
| Reported IC50 | Not publicly available | CDK4: 11 nM, CDK6: 16 nM | CDK4/cyclin D1: 10 nM, CDK6/cyclin D3: 39 nM[2] | CDK4/cyclin D1: 2 nM, CDK6/cyclin D3: 10 nM |
| Key Biomarkers | Hypothesized to be similar to CDK4/6 inhibitors (Rb, Cyclins) | Rb proficiency, Hormone Receptor (HR) status in breast cancer | Rb proficiency, HR status in breast cancer | Rb proficiency, HR status in breast cancer |
| Common Adverse Events | Not publicly available | Neutropenia, leukopenia, fatigue, nausea | Neutropenia, hepatobiliary toxicity, QT interval prolongation, nausea, fatigue | Diarrhea, neutropenia, fatigue, nausea |
Experimental Protocols for Biomarker Validation
A multi-faceted approach is essential for the robust validation of predictive biomarkers. This involves a combination of in vitro, in vivo, and clinical sample analyses.
Immunohistochemistry (IHC) for Retinoblastoma (Rb) Protein Expression
Objective: To determine the presence or absence of functional Rb protein in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.[3][4][5]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the Rb protein antigen.[6][7]
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a validated monoclonal antibody specific for the Rb protein.[5]
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the Rb protein.
-
Scoring: A pathologist scores the percentage of tumor cells with positive nuclear staining and the intensity of the staining. A tumor is typically considered Rb-positive if a significant proportion of cells show nuclear staining.
Fluorescence In Situ Hybridization (FISH) for CCND1 Gene Amplification
Objective: To detect amplification of the CCND1 gene, which encodes Cyclin D1.
Methodology:
-
Probe Design: A locus-specific identifier (LSI) probe for the CCND1 gene on chromosome 11q13 and a chromosome enumeration probe (CEP) for the centromere of chromosome 11 are used.[8][9][10][11]
-
Hybridization: The fluorescently labeled probes are hybridized to FFPE tumor sections.
-
Signal Enumeration: The number of signals for the CCND1 gene and the centromere of chromosome 11 are counted in a defined number of tumor cell nuclei.
-
Interpretation: The ratio of the CCND1 signal to the CEP 11 signal is calculated. A ratio above a predefined threshold (e.g., >2.0) is considered indicative of gene amplification.[9][12]
Next-Generation Sequencing (NGS) for Comprehensive Genomic Profiling
Objective: To identify a broad range of genomic alterations, including mutations, copy number variations, and gene fusions, that may confer sensitivity or resistance.[13][14][15][16]
Methodology:
-
DNA/RNA Extraction: High-quality nucleic acids are extracted from tumor tissue or liquid biopsy samples.
-
Library Preparation: DNA or RNA is fragmented, and adapters are ligated to the ends to prepare sequencing libraries.
-
Sequencing: The libraries are sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify genetic variants, such as mutations in RB1, amplifications of CCNE1, or alterations in genes related to the PI3K or FGFR pathways.[17]
Visualizing Key Pathways and Workflows
Signaling Pathway of CDK4/6 Inhibition
Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle transition.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating and utilizing biomarkers for Tanuxiciclib.
Logical Relationship of Key Biomarkers in CDK Inhibitor Resistance
Caption: Key molecular mechanisms of resistance to CDK inhibitors.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development and application of this compound. Based on the well-understood mechanism of other CDK inhibitors, a validation strategy focused on the Rb pathway, including Rb protein expression and the status of key cyclins, is strongly recommended. The experimental protocols outlined in this guide provide a robust framework for identifying patient populations most likely to benefit from Tanuxiciclib therapy. As more specific data on Tanuxiciclib's target profile and clinical activity become available, this guide can be further refined to incorporate more targeted biomarker discovery and validation efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zeta-corp.com [zeta-corp.com]
- 6. Rb1 (Tumor Suppressor Protein) Monoclonal Antibody (RB1, 1754) (5925-MSM2-P1) [thermofisher.com]
- 7. Development of an optimal protocol for antigen retrieval: a 'test battery' approach exemplified with reference to the staining of retinoblastoma protein (pRB) in formalin-fixed paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of CCND1 Locus Amplification by Fluorescence In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Image Cytometry Diagnostic Laboratory - Our Service [www3.mdanderson.org]
- 10. IGH-CCND1 Dual Fusion/Translocation FISH Probe Kit - CytoTest [cytotest.com]
- 11. saintfrancis.com [saintfrancis.com]
- 12. FISH is more sensitive than Southern analysis at identifying increased levels of cyclin D1 gene amplified in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next-Generation Sequencing for Cancer Biomarker Discovery - CD Genomics [cd-genomics.com]
- 14. NGS Proves Invaluable for Biomarker Discovery [illumina.com]
- 15. captodayonline.com [captodayonline.com]
- 16. Cancer Biomarkers | NGS detection [illumina.com]
- 17. Genetic-based biomarkers and next-generation sequencing: the future of personalized care in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Leading CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Cyclin-Dependent Kinase (CDK) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. While the three leading oral CDK4/6 inhibitors—Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®)—have demonstrated comparable efficacy in clinical trials, their distinct toxicity profiles are a critical consideration in therapeutic selection and patient management. This guide provides an objective comparison of their adverse event profiles, supported by data from pivotal clinical trials, and outlines the methodologies for toxicity assessment.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events (AEs) observed in the pivotal Phase III clinical trials for each of the three major CDK4/6 inhibitors. This data provides a quantitative basis for comparing their toxicity profiles.
| Adverse Event | Palbociclib (PALOMA-2)[1][2][3][4] | Ribociclib (MONALEESA-2)[5][6][7][8] | Abemaciclib (MONARCH 3)[9][10][11] |
| Hematologic | |||
| Neutropenia (All Grades) | 80% | 74.3% | 41.3% |
| Neutropenia (Grade 3/4) | 66.4% | 59.3% | 21.1% |
| Leukopenia (All Grades) | 39% | 32.9% | 27.8% |
| Anemia (All Grades) | 24% | 18.7% | 28.7% |
| Thrombocytopenia (All G) | 16% | 15.1% | 12.8% |
| Febrile Neutropenia | 1.8% | 1.5% | 0.9% |
| Gastrointestinal | |||
| Diarrhea (All Grades) | 26% | 35.1% | 81.3% |
| Diarrhea (Grade 3) | 1.6% | 1.2% | 9.5% |
| Nausea (All Grades) | 35% | 51.5% | 45.1% |
| Stomatitis (All Grades) | 30% | 29.3% | 20.2% |
| Vomiting (All Grades) | 16% | 29.0% | 28.4% |
| Other Common AEs | |||
| Fatigue (All Grades) | 37% | 36.5% | 40.1% |
| Alopecia (All Grades) | 18% | 32.9% | 27.2% |
| Hepatobiliary Toxicity | |||
| ALT Increased (All Grades) | 10% | 23.1% | 12.2% |
| AST Increased (All Grades) | 10% | 20.7% | 11.9% |
| Cardiac Toxicity | |||
| QTc Prolongation (All G) | Not a significant AE | 7.5% | Not a significant AE |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and evaluation processes, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of the Cyclin D-CDK4/6-Rb axis and the mechanism of CDK4/6 inhibitors.
Caption: General experimental workflow for assessing CDK inhibitor toxicity from preclinical to clinical phases.
Experimental Protocols for Key Toxicity Assessments
The assessment and management of toxicities associated with CDK inhibitors in clinical trials follow rigorous and standardized protocols. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Preclinical Toxicity Assessment
Before human trials, CDK inhibitors undergo extensive preclinical toxicology evaluation as guided by the International Council for Harmonisation (ICH) S9 guidelines for anticancer pharmaceuticals. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for adverse effects.
-
In vitro Studies: Initial screening includes assays to determine the inhibitor's selectivity for different CDK enzymes and off-target effects on a panel of other kinases and receptors. Cytotoxicity assays on various cell lines are also performed.
-
In vivo Toxicology: These studies are conducted in at least two mammalian species (one rodent and one non-rodent). They involve single-dose and repeat-dose toxicity studies to evaluate the effects on various organs and systems. Key assessments include:
-
Clinical observations and physical examinations.
-
Body weight and food consumption measurements.
-
Hematology and clinical chemistry analysis.
-
Gross and microscopic pathological examination of tissues.
-
-
Safety Pharmacology: These studies investigate the potential effects of the drug on vital functions. For kinase inhibitors, cardiovascular safety is a key focus, with assessments of blood pressure, heart rate, and electrocardiogram (ECG) parameters in animal models.[12][13]
Clinical Trial Toxicity Monitoring
In pivotal clinical trials such as PALOMA-2, MONALEESA-2, and MONARCH 3, a comprehensive and frequent monitoring schedule is implemented to ensure patient safety.
-
Neutropenia (Palbociclib and Ribociclib):
-
Monitoring: Complete blood counts (CBCs) are performed at baseline, every two weeks for the first two cycles, and at the beginning of each subsequent cycle.[14][15][16][17]
-
Management: For Grade 3 or 4 neutropenia, treatment is typically interrupted until the count recovers. The dose may be reduced for subsequent cycles. Febrile neutropenia is a serious adverse event that requires immediate medical attention.
-
-
QTc Prolongation (Ribociclib):
-
Monitoring: ECGs are performed at baseline, on day 14 of the first cycle, at the beginning of the second cycle, and as clinically indicated.[3][18][19][20] Electrolytes are also monitored at baseline and at the beginning of the first six cycles.
-
Management: If the QTc interval exceeds certain thresholds (e.g., >480 ms), treatment is interrupted or discontinued. Concomitant use of medications known to prolong the QTc interval should be avoided.
-
-
Diarrhea (Abemaciclib):
-
Monitoring: Patients are educated to report the onset and severity of diarrhea. The frequency and grade of diarrhea are recorded at each study visit.
-
Management: For Grade 1 diarrhea, monitoring and increased fluid intake are recommended. For Grade 2 or higher, antidiarrheal medications such as loperamide (B1203769) are initiated.[4][21][22][23][24] If diarrhea persists, treatment may be interrupted and the dose reduced upon resolution.
-
-
Hepatobiliary Toxicity (Ribociclib):
-
Monitoring: Liver function tests (LFTs), including ALT, AST, and bilirubin, are monitored at baseline, every two weeks for the first two cycles, and at the beginning of each subsequent cycle.
-
Management: For significant elevations in LFTs, treatment is interrupted until recovery, and the dose may be reduced.
-
This guide provides a foundational understanding of the comparative toxicity profiles of the leading CDK4/6 inhibitors. The choice of a specific agent for a patient requires careful consideration of their comorbidities, concomitant medications, and potential to tolerate the specific adverse events associated with each drug. Continuous monitoring and proactive management are essential to optimize the therapeutic benefits of these important anticancer agents.
References
- 1. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 3. Scheduled Assessments | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. contractpharma.com [contractpharma.com]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. ibrance.pfizerpro.com [ibrance.pfizerpro.com]
- 17. Pharmacokinetic Variability Drives Palbociclib-Induced Neutropenia in Metastatic Breast Cancer Patients: Drug–Drug Interactions Are the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. higherviva.co.uk [higherviva.co.uk]
- 20. kisqali-hcp.com [kisqali-hcp.com]
- 21. Health‐Related Quality of Life in MONARCH 3: Abemaciclib plus an Aromatase Inhibitor as Initial Therapy in HR+, HER2− Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Management Strategies for Abemaciclib-Associated Diarrhea in Patients with Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer [jhoponline.com]
- 23. mdpi.com [mdpi.com]
- 24. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Safe Disposal of Tanuxiciclib Trihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Tanuxiciclib trihydrochloride, a cyclin-dependent kinase (CDK) inhibitor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not identified, established guidelines for the disposal of cytotoxic and antineoplastic drugs provide a robust framework for its safe management. This guide offers a step-by-step operational plan to ensure the safe and compliant disposal of this research compound.
Tanuxiciclib is categorized as a CDK inhibitor, a class of compounds that often exhibit cytotoxic properties by interfering with the cell cycle.[1][2] Therefore, it must be handled and disposed of as hazardous chemical waste.
Core Principles for Disposal
The fundamental principle for disposing of this compound is to prevent its release into the environment and to minimize exposure to personnel. This involves segregation, proper containment, and disposal through a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of in standard trash or down the drain.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Double chemotherapy gloves[3]
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent pads, and empty vials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] These are often yellow or black "Trace" or "Bulk" waste containers for chemotherapy or cytotoxic waste.[3]
-
Liquid Waste: Unused stock solutions or experimental solutions containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.[3] Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Sharps: Needles and syringes that have come into contact with the compound, even if empty, should be disposed of in a designated sharps container for hazardous chemical waste.[3] If a syringe contains residual liquid, it should be disposed of in a "Bulk" waste container, not a standard sharps container.[3]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound."
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.
4. Final Disposal:
-
Once a waste container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[3] Do not attempt to transport or dispose of the waste yourself.
The following table summarizes the key disposal information for different forms of this compound waste:
| Waste Type | Container | Disposal Method |
| Solid Waste (gloves, pads, empty vials) | Labeled, leak-proof hazardous waste container (e.g., yellow trace chemotherapy waste bin) | Collection by a licensed hazardous waste contractor.[3] |
| Liquid Waste (unused solutions) | Sealed, labeled hazardous waste container | Collection by a licensed hazardous waste contractor.[3] |
| Sharps (contaminated needles, syringes) | Labeled hazardous waste sharps container | Collection by a licensed hazardous waste contractor.[3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all contaminated materials are handled and segregated correctly to maintain a safe laboratory environment.
Caption: Disposal workflow for this compound.
Decontamination of Surfaces
By adhering to these established guidelines for handling and disposing of potent cytotoxic compounds, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.
References
Personal protective equipment for handling Tanuxiciclib trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tanuxiciclib trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound. While a specific Safety Data Sheet (SDS) for the trihydrochloride form was not identified, it should be handled as a potentially hazardous substance with cytotoxic properties, similar to other CDK inhibitors used in oncology.[1] All activities involving this compound must be preceded by a thorough risk assessment. The primary routes of occupational exposure include inhalation of aerosols or fine powders, skin contact, and accidental ingestion.[2][3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Specifications & Best Practices |
| Low-Volume Handling (e.g., weighing, preparing solutions in a contained environment) | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields or Goggles- Surgical Mask | - Gloves should be chemotherapy-rated (e.g., ASTM D6978-05 tested) and changed regularly.[4]- Gowns should be solid-front, back-closing, and have long sleeves with tight-fitting cuffs.[3]- Eye protection is mandatory to prevent splashes.[3][5]- A surgical mask protects against inhalation of larger particles.[5] |
| High-Volume Handling or Operations with High Dust/Aerosol Potential | - All PPE for low-volume handling- Powered Air-Purifying Respirator (PAPR) or N95 Respirator | - A PAPR is recommended for enhanced respiratory protection.[6]- If a PAPR is unavailable, a properly fit-tested N95 respirator should be used.[7] |
| Cleaning and Decontamination | - Double Nitrile Gloves- Disposable, fluid-resistant Gown- Goggles or Face Shield- N95 Respirator (if spill involves powder) | - Use industrial-thickness gloves for large spills.[2]- Ensure full coverage to protect against splashes during cleaning.[3] |
Engineering Controls
Engineering controls are the primary means of containment and should be utilized to minimize reliance on PPE.
| Control Measure | Description |
| Ventilated Balance Enclosure (VBE) or Containment Ventilated Enclosure (CVE) | For weighing and handling of powdered this compound to contain airborne particles. |
| Certified Class II Biosafety Cabinet (BSC) or Fume Hood | For preparing solutions and conducting other manipulations that may generate aerosols. |
| Isolators (Glove Boxes) | Provide the highest level of containment for handling highly potent compounds, separating the operator from the material.[8][9] |
| Closed System Transfer Devices (CSTDs) | Recommended for the transfer of solutions to minimize the risk of spills and aerosol generation. |
Safe Handling and Operational Procedures
A step-by-step approach to handling this compound is crucial for safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary equipment, including engineering controls and spill kits, are readily available and functional.
-
Prepare all solutions and reagents before handling the compound.
-
-
Weighing and Solution Preparation:
-
Always handle the solid form of this compound within a VBE or CVE to prevent inhalation of dust.
-
Prepare stock solutions in a certified Class II BSC or a fume hood.
-
Use a wetting agent (e.g., the solvent to be used) to moisten the powder before handling to reduce dust generation.
-
-
Administration and Experimentation:
-
Conduct all experimental procedures involving the compound within a contained environment.
-
Use closed systems whenever possible for transfers and administrations.
-
Spill Management
In the event of a spill, immediate and appropriate action is required.
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g in a contained area) | 1. Alert personnel in the immediate area.2. Don appropriate PPE, including a respirator if powder is involved.3. Cover the spill with absorbent material, working from the outside in.4. Clean the area with a suitable deactivating agent (e.g., 1% sodium hypochlorite (B82951) solution), followed by a rinse with water.5. Collect all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or >5 g or outside a contained area) | 1. Evacuate the area immediately.2. Restrict access to the spill area.3. Notify the institutional safety officer or emergency response team.4. Only trained personnel with appropriate PPE should perform the cleanup. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
Disposal Workflow
Caption: Disposal pathway for this compound waste.
Disposal Guidelines:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and consumables, must be placed in a clearly labeled, puncture-resistant cytotoxic waste container (often yellow).
-
Liquid Waste: Unused solutions and rinsates should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.
By implementing these safety and handling procedures, research facilities can effectively mitigate the risks associated with this compound, ensuring a safe working environment for all personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pharm-int.com [pharm-int.com]
- 9. agnopharma.com [agnopharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
